methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWLCIIZQNEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393931 | |
| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126522-01-8 | |
| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methyl 4H-thieno[3,2-c]chromene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the synthetic pathway, experimental protocols, and key characterization data.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process commencing from 4H-thieno[3,2-c]chromene-2-carbaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then esterified to yield the target methyl ester.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate. The thieno[3,2-c]chromene scaffold is a promising heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this chemical entity.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the key experimentally determined and predicted physicochemical parameters for this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃S | Calculated |
| Molecular Weight | 246.28 g/mol | Calculated |
| Appearance | Light-yellow crystals. | Experimental |
| Melting Point | 93-94 °C | Experimental. |
| Boiling Point | 415.7 ± 45.0 °C | Predicted |
| pKa | -2.85 ± 0.20 | Predicted |
Table 2: Solubility and Lipophilicity
| Property | Value | Source |
| LogP | 3.19 | Predicted |
| Solubility in Water | 0.004 g/L | Predicted |
| Solubility in Organic Solvents | Recrystallized from Methanol (MeOH). | Experimental |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature procedures and standard laboratory techniques.
Synthesis of this compound
The synthesis of the title compound is achieved through the esterification of 4H-thieno[3,2-c]chromene-2-carboxylic acid.
Materials:
-
4H-thieno[3,2-c]chromene-2-carboxylic acid
-
Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Sodium bicarbonate (saturated aqueous solution)
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Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4H-thieno[3,2-c]chromene-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound. A 95% yield has been reported for this reaction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The expected signals would include aromatic protons, a singlet for the methyl ester protons, and a singlet for the methylene protons at the 4-position of the chromene ring.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for the carbonyl carbon of the ester, aromatic carbons, the methyl carbon of the ester, and the methylene carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.
High-Performance Liquid Chromatography (HPLC)
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Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
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Analysis: Inject the sample onto a C18 reverse-phase column. The purity of the compound can be determined by the peak area percentage.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
This guide provides foundational information on this compound, which can aid in the design and execution of further research and development activities. The provided protocols and data serve as a starting point for more in-depth investigations into the biological potential of this promising scaffold.
An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for methyl 4H-thieno[3,2-c]chromene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document presents detailed experimental protocols, structured data tables for straightforward analysis, and a visual representation of the synthetic and analytical workflow.
Spectroscopic and Mass Spectrometry Data
The structural elucidation of this compound is supported by ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The spectral data provides detailed insights into the molecular structure of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.51 | s | 1H | H-3 | |
| 7.34 | dd | 1H | ³J = 7.7, ⁴J = 1.5 | H-9 |
| 7.18-7.24 | m | 1H | H-7 | |
| 6.91-7.01 | m | 2H | H-6, H-8 | |
| 5.25 | s | 2H | CH₂ | |
| 3.89 | s | 3H | OCH₃ |
s = singlet, dd = doublet of doublets, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ, ppm) | Assignment |
| 162.6 | C=O |
| 152.9 | C-5a |
| 139.5 | C-9a |
| 131.7 | C-3a |
| 131.6 | C-2 |
| 130.4 | C-3 |
| 130.2 | C-7 |
| 123.6 | C-9 |
| 122.2 | C-8 |
| 119.5 | C-9b |
| 117.0 | C-6 |
| 65.8 | C-4 |
| 52.2 | OCH₃ |
Table 3: Infrared (IR) Spectroscopic Data [1]
| Wavenumber (ν, cm⁻¹) | Assignment |
| 1714 | C=O |
Experimental Protocols
The following section details the methodologies employed for the synthesis and characterization of this compound.
Synthesis of this compound [1]
The synthesis of the title compound was achieved through the esterification of 4H-thieno[3,2-c]chromene-2-carboxylic acid. A solution of 4H-thieno[3,2-c]chromene-2-carboxylic acid (4.0 mmol) in methanol (6.0 ml) was cooled and treated with thionyl chloride (0.43 ml, 6.0 mmol) over a period of 10 minutes. The resulting mixture was refluxed for 2.5 hours. The precipitate that formed upon cooling was filtered off and recrystallized from methanol to yield light-yellow crystals of this compound with a 95% yield.
Spectroscopic Analysis [1]
The NMR spectra were acquired on a Bruker DRX 400 instrument. ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz. The samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard. Infrared (IR) spectra were recorded on a Bruker instrument.
Workflow Visualization
The following diagram illustrates the synthesis and characterization workflow for this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of methyl 4H-thieno[3,2-c]chromene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document outlines expected spectral data, experimental protocols for obtaining such data, and the relevance of these analytical techniques in the context of drug discovery.
Introduction to this compound
This compound belongs to a class of fused heterocyclic compounds that are of significant interest in the field of drug discovery. The thieno-chromene core is a privileged scaffold, and its derivatives have been investigated for various biological activities. Spectroscopic analysis is a cornerstone in the characterization of such novel compounds, providing critical information about their chemical structure, purity, and electronic properties. This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy, which investigates electronic transitions.
Spectroscopic Data
While comprehensive, raw spectral data for this compound is not widely published, the following tables summarize the expected key spectroscopic features based on the analysis of its constituent functional groups and data from closely related analogs.
Infrared (IR) Spectroscopy Data
The IR spectrum is crucial for identifying the functional groups present in the molecule. The data presented below is predicted based on the known vibrational frequencies of similar structures.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode | Expected Intensity |
| C=O (Ester) | 1710 - 1730 | Stretch | Strong |
| C-O (Ester) | 1200 - 1300 | Stretch | Strong |
| C=C (Aromatic/Heteroaromatic) | 1450 - 1600 | Stretch | Medium to Strong |
| C-H (Aromatic/Heteroaromatic) | 3000 - 3100 | Stretch | Medium to Weak |
| C-S (Thiophene) | 600 - 800 | Stretch | Weak |
| C-O-C (Chromene Ether) | 1050 - 1250 | Asymmetric Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides insights into the conjugated systems within the molecule. Thieno[3,2-c]chromene derivatives are known to be photophysically active, exhibiting absorption in the UV-Vis range.
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | ~250-280, ~320-350 | To be determined | π → π |
| Dichloromethane | ~250-280, ~320-350 | To be determined | π → π |
Experimental Protocols
The following are detailed methodologies for obtaining the IR and UV-Vis spectra of this compound.
Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
This method is suitable for non-volatile solid samples and involves depositing a thin film of the compound onto an IR-transparent salt plate.
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Sample Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount (0.5-1.0 mL) of a volatile solvent such as dichloromethane or acetone.
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Deposition: Using a pipette, carefully apply a few drops of the solution onto the surface of a clean, dry NaCl or KBr salt plate.
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Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.
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Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
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Background Scan: Perform a background scan with an empty beam to account for atmospheric CO₂ and water vapor.
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Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
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Data Processing: Process the resulting spectrum to label the peaks and determine their wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
This protocol outlines the measurement of the UV-Vis absorption spectrum of the compound in solution.
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Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or dichloromethane).
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Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) of this compound. From this, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance readings are within the linear range of the instrument (typically 0.1-1.0).
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
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Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the cuvette in the spectrophotometer and record a baseline spectrum.
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Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder.
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Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Signaling Pathway in Drug Discovery Context
Given that thieno-chromene derivatives are explored for their biological activities, the following diagram conceptualizes their place within a typical drug discovery and development pathway.
Caption: Drug Discovery and Development Pathway.
An In-depth Technical Guide to the Photochemical Synthesis of 4H-thieno[3,2-c]chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives, a class of heterocyclic compounds with significant potential in various scientific and technological fields. This document details the synthetic methodologies, reaction mechanisms, and photophysical properties of these compounds, presenting key data in a structured format to facilitate research and development.
Introduction
The 4H-thieno[3,2-c]chromene scaffold is a valuable heterocyclic system that has garnered interest due to its unique photophysical properties. These compounds can be utilized as covert marking pigments, demonstrating their potential in security and anti-counterfeiting applications.[1][2] The synthesis of these derivatives often involves a key photochemical cyclization step, which offers a powerful and efficient method for constructing the fused ring system. This guide will focus on the photochemical approach, providing detailed experimental protocols and quantitative data for the synthesis and characterization of various 4H-thieno[3,2-c]chromene derivatives.
Photochemical Synthesis Methodology
The core of the synthetic strategy involves the photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes. This intramolecular reaction proceeds upon irradiation with UV light, typically at a wavelength of 254 nm, to yield the corresponding 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields.[1][2] The reaction is believed to proceed through the formation of intermediate radical species.[1][2]
General Experimental Protocol
The following is a general procedure for the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes:
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Precursor Synthesis: The starting materials, 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, are prepared by the reaction of various phenols with 4-(chloromethyl)-5-iodothiophene-2-carbaldehyde.
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Photochemical Reaction Setup: The appropriate 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursor (1 mmol) is dissolved in anhydrous acetonitrile (100 mL). The solution is then placed in a quartz tube with a diameter of 2.5 cm and a volume of 150 mL.
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Irradiation: The stirred solution is irradiated with four low-pressure mercury lamps (e.g., Philips TUV G8 T5, with a maximum emission at 254 nm and a total power of 32W). The reaction vessel is cooled during irradiation using a fan.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the desired 4H-thieno[3,2-c]chromene-2-carbaldehyde derivative. Crystalline products can be further purified by recrystallization from ethanol.
Experimental Workflow
Proposed Photochemical Reaction Mechanism
The photochemical cyclization is initiated by the homolytic cleavage of the carbon-iodine bond upon absorption of UV light. This generates a thiophenyl radical, which then undergoes an intramolecular cyclization onto the adjacent aryl ring. The subsequent loss of a hydrogen atom leads to the formation of the final 4H-thieno[3,2-c]chromene product.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of various 4H-thieno[3,2-c]chromene derivatives.
Table 1: Synthesis of Substituted 4H-thieno[3,2-c]chromene-2-carbaldehydes
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| 7a | H | 90 | 207-208 |
| 7b | 8-Br | 90 | 207-208 |
| 7c | 8-I | 60 | 197-198 |
| 7l | 8-F | 64 | 170–171 |
Data sourced from Fisyuk, et al.[3]
Table 2: Spectroscopic Data for 8-Fluoro-4H-thieno[3,2-c]chromene-2-carbaldehyde (7l)
| Spectroscopic Technique | Data |
| IR (KBr, cm⁻¹) | 1656 (C=O) |
| ¹H NMR (400 MHz, CDCl₃, δ, ppm) | 5.27 (s, 2H, CH₂), 6.91–7.01 (m, 2H, H-6,7), 7.10 (dd, ³J = 8.12, ⁴J = 2.64, 1H, H-9), 7.55 (s, 1H, H-3), 9.88 (s, 1H, CHO) |
| ¹³C NMR (101 MHz, CDCl₃, δ, ppm) | 65.50, 110.28, 117.60, 118.30, 119.80, 132.69, 133.38, 141.28, 142.05, 148.82, 157.43, 182.86 |
Data sourced from Ulyankin, et al.[1]
Photophysical Properties
The synthesized 4H-thieno[3,2-c]chromene derivatives exhibit interesting photophysical properties, including fluorescence. The fluorescence quantum yields for some derivatives have been reported to be in the range of 0.15 to 0.87, indicating their potential as fluorescent materials.[2]
Biological Activity
While the primary focus of this guide is the photochemical synthesis, it is noteworthy that some 4H-thieno[3,2-c]chromene derivatives have been investigated for their biological activities. For instance, certain derivatives have shown potential antiulcer activity.[3] This suggests that the 4H-thieno[3,2-c]chromene scaffold could be a promising starting point for the development of new therapeutic agents.
Logical Relationship of Biological Investigation
Conclusion
The photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives offers an efficient and high-yielding route to this important class of heterocyclic compounds. This technical guide has provided a detailed overview of the synthetic methodology, including experimental protocols and a proposed reaction mechanism. The presented quantitative data and information on their photophysical and biological properties highlight the potential of these compounds in various applications, from materials science to drug discovery. Further research into the synthesis of a broader range of derivatives and a more in-depth exploration of their properties is warranted to fully unlock their potential.
References
A Technical Guide to Palladium-Catalyzed Intramolecular Cyclization for Thieno[3,2-c]chromene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the thieno[3,2-c]chromene scaffold, a heterocyclic system of interest in medicinal chemistry, via palladium-catalyzed intramolecular cyclization. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a mechanistic illustration of the core transformation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Synthesis Strategy: Intramolecular C-C Bond Formation
The key synthetic transformation for constructing the thieno[3,2-c]chromene core involves a palladium-catalyzed intramolecular cyclization. This reaction typically proceeds via the formation of a C-C bond between a thiophene ring and an adjacent aryloxy moiety. The starting materials are appropriately substituted thiophene derivatives, which undergo cyclization to yield the desired tricyclic heteroaromatic system.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various 4H-thieno[3,2-c]chromene derivatives. The yields reported are for the final products obtained after purification.
| Compound | Substituent | Yield (%) |
| 1 | H | - |
| 2 | 8-Br | 90 |
| 3 | 8-Cl | 60 |
| 4 | 2-CN | 76 |
| 5 | 2-CONH2 | 65 |
| 6 | 2-Tetrazolyl | 65 |
| 7 | 2-COOH | 85 |
| 8 | 2-CH2OH | 97 |
| 9 | 4-OCH3, 2-CHO | 81 |
| 10 | 2-COOCH3 | 95 |
| 11 | 2-CONHOH | 97 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 4H-thieno[3,2-c]chromene derivatives.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization
The synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes is achieved through the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes.[1] While photochemical methods have also been explored for this transformation, the palladium-catalyzed route provides a valid synthetic strategy.[1][2]
Synthesis of 4H-Thieno[3,2-c]chromene-2-carbonitrile (4)
To a solution of 4H-thieno[3,2-c]chromene-2-carbaldehyde (1) in an appropriate solvent, hydroxylamine hydrochloride and a suitable base are added. The resulting oxime is then dehydrated using a dehydrating agent such as acetic anhydride or thionyl chloride to afford the nitrile. The product is purified by flash chromatography on silica gel (eluent: 1:1 CHCl3–hexane) and recrystallized from MeOH or EtOH to yield light-yellow crystals (76% yield).[3]
Synthesis of (4H-Thieno[3,2-c]chromen-2-yl)methanol (8)
4H-Thieno[3,2-c]chromene-2-carbaldehyde (1) is dissolved in ethanol, and sodium borohydride is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired alcohol in 97% yield.[3]
Synthesis of 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde (9)
4H-Thieno[3,2-c]chromene-2-carbaldehyde (1) is dissolved in a mixture of dichloromethane and methanol. To this solution, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to afford the 4-methoxy derivative in 81% yield.[3]
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed intramolecular cyclization and a general experimental workflow.
Caption: Proposed catalytic cycle for the palladium-catalyzed intramolecular cyclization.
Caption: A generalized workflow for the synthesis and purification of thieno[3,2-c]chromenes.
References
An In-depth Technical Guide on the Prospective Crystal Structure of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The thieno[3,2-c]chromene scaffold is a promising heterocyclic system in medicinal chemistry, with derivatives showing a range of biological activities. This guide focuses on methyl 4H-thieno[3,2-c]chromene-2-carboxylate, a member of this class. While a definitive crystal structure for this specific compound has not been published, this document provides a comprehensive overview of its synthesis, a detailed hypothetical protocol for its crystallographic analysis based on established methods for analogous compounds, and an exploration of its potential biological context, particularly in relation to Glycogen Synthase Kinase-3β (GSK-3β) signaling.
Introduction
The fusion of thiophene and chromene rings creates the 4H-thieno[3,2-c]chromene heterocyclic system. This scaffold is of significant interest due to the diverse pharmacological properties exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. The determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for facilitating rational drug design.
This technical guide addresses the synthesis and prospective crystallographic analysis of this compound. In the absence of a published crystal structure for this specific molecule, we present a detailed experimental framework based on established protocols for closely related compounds.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, beginning with the formation of the core thieno[3,2-c]chromene scaffold, followed by functional group manipulation to yield the desired methyl ester. The following protocol is adapted from methodologies reported for the synthesis of related derivatives.[1][2]
Experimental Protocol: Synthesis
-
Synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehyde: A common precursor, 4H-thieno[3,2-c]chromene-2-carbaldehyde, can be synthesized via palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes or through photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes.[2]
-
Oxidation to Carboxylic Acid: The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde is oxidized to a carboxylic acid. A suitable oxidizing agent, such as potassium permanganate or Jones reagent, can be used in an appropriate solvent system (e.g., acetone/water). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4H-thieno[3,2-c]chromene-2-carboxylic acid, is isolated and purified.
-
Esterification: The resulting carboxylic acid is then esterified to yield the target methyl ester. A standard Fischer esterification protocol can be employed:
-
The carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.
-
The mixture is refluxed for several hours, with reaction completion monitored by TLC.
-
Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
Purification is achieved through column chromatography on silica gel.
-
Prospective Crystallographic Analysis
The determination of the crystal structure of this compound would involve two key stages: the growth of high-quality single crystals and the analysis of these crystals by X-ray diffraction.
Experimental Protocol: Crystallization and X-ray Diffraction
-
Single Crystal Growth:
-
The purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, chloroform, methanol, or ethanol-water mixtures) to form a saturated or near-saturated solution.
-
Slow evaporation of the solvent at room temperature is a common and effective method. The vessel is covered and left undisturbed, allowing the solvent to evaporate gradually over several days to weeks.
-
Alternatively, vapor diffusion or slow cooling techniques can be employed to promote the growth of well-ordered single crystals.
-
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is maintained at a low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Illustrative Crystallographic Data Presentation
While the crystal structure of the target methyl ester is not available, the following table presents representative crystallographic data for a related compound, 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, to illustrate the expected parameters.[3]
| Parameter | 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate[3] |
| Empirical Formula | C₁₇H₁₂O₅ |
| Formula Weight | 296.27 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.2648 (18) Å |
| b | 10.435 (3) Å |
| c | 20.621 (7) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1348.0 (7) ų |
| Z | 4 |
| Density (calculated) | 1.460 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 616 |
| Data Collection/Refinement | |
| Reflections Collected | 10472 |
| Independent Reflections | 2385 [R(int) = 0.050] |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |
| R indices (all data) | R1 = 0.041, wR2 = 0.089 |
| Goodness-of-fit on F² | 1.09 |
Biological Context and Signaling Pathways
Derivatives of the closely related thieno[3,2-c]pyrazole scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, type 2 diabetes, and cancer.[4][5][6][7] The thieno[3,2-c]chromene core of this compound suggests that it could also be investigated as a potential modulator of GSK-3β or other kinases.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a key downstream component of several signaling pathways, including the Wnt and insulin signaling pathways. In the canonical Wnt pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" comprising Axin, APC, CK1, and GSK-3β. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[4][6] Inhibition of GSK-3β mimics the effect of Wnt signaling by preventing β-catenin phosphorylation and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on 4H-Thieno[3,2-c]chromene Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activities of 4H-thieno[3,2-c]chromene derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes experimental workflows.
Core Biological Activities
Derivatives of the 4H-thieno[3,2-c]chromene scaffold have been investigated for a range of biological activities. Notably, specific derivatives have demonstrated significant antiulcer properties. While the broader class of chromenes is known for its anticancer and antimicrobial effects, specific data for the 4H-thieno[3,2-c]chromene core in these areas is still emerging.
Quantitative Biological Data
The following table summarizes the reported quantitative data for the antiulcer activity of a key 4H-thieno[3,2-c]chromene derivative.
Table 1: Antiulcer Activity of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde
| Compound | Dose (mg/kg) | Paul's Index | Antiulcer Activity Index | Reference |
| 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | 100 | 0.75 | 7.3 | [1] |
It is important to note that while this derivative was evaluated for anti-inflammatory activity, it did not show any significant effect.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 4H-thieno[3,2-c]chromene derivatives and the evaluation of their biological activities are crucial for reproducibility and further development.
Synthesis of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reaction Scheme:
A key synthetic route involves the oxidation of the methylene bridge of the 4H-thieno[3,2-c]chromene core.
-
Starting Material: 4H-thieno[3,2-c]chromene-2-carbaldehyde
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Methanol
-
Solvent: Dichloromethane
-
Procedure: 4H-thieno[3,2-c]chromene-2-carbaldehyde is reacted with DDQ in dichloromethane in the presence of methanol to yield 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.[1]
-
Purification: The crude product is purified by flash chromatography on silica gel.[1]
Antiulcer Activity Assay (Indomethacin-Induced Ulcer Model)
This protocol outlines the in vivo evaluation of the antiulcer properties of the synthesized compounds.
-
Animal Model: The study is typically conducted in rats.
-
Inducing Agent: Indomethacin is used to induce gastric ulcers.
-
Treatment: The test compound (e.g., 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde) is administered at a specific dose (e.g., 100 mg/kg).[1]
-
Evaluation: After a set period, the stomachs are excised, and the degree of ulceration is assessed. The antiulcer activity is often quantified using an index like the Paul's index, which reflects the severity of the gastric lesions.[1]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflow for the synthesis and biological evaluation of 4H-thieno[3,2-c]chromene derivatives.
References
Navigating the Physicochemical Landscape of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl 4H-thieno[3,2-c]chromene-2-carboxylate, a heterocyclic compound with potential applications in drug discovery and development.[1] While specific experimental data for this particular molecule is not extensively available in public literature, this document serves as a robust framework for researchers to understand, predict, and experimentally determine its key physicochemical properties. By outlining established methodologies and best practices, this guide empowers scientists to effectively characterize this and similar novel chemical entities.
Core Concepts: Solubility and Stability in Drug Development
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, hindering the compound's ability to reach its target in sufficient concentrations. Instability, on the other hand, can result in the loss of active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products. A thorough understanding and characterization of these properties are therefore critical milestones in the drug development pipeline.
Physicochemical Properties: Predictions and Considerations
While experimental determination is the gold standard, in silico tools and an understanding of the molecule's structural features can provide valuable initial insights into its likely solubility and stability profile.
Structural Features of this compound:
The structure of this compound, a fused heterocyclic system, suggests a largely hydrophobic nature, which may indicate limited aqueous solubility. The presence of the methyl ester group can influence its solubility in organic solvents and its susceptibility to hydrolysis.
Predicted Physicochemical Properties:
Public databases provide computed physicochemical properties for the parent compound, 4H-thieno[3,2-c]chromene-2-carboxylic acid, which can serve as a useful reference point.
| Property | Predicted Value (for Carboxylic Acid) | Source |
| Molecular Weight | 232.26 g/mol | |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
These predicted values for the parent acid suggest moderate lipophilicity. The methyl ester derivative is expected to be more lipophilic.
Experimental Determination of Solubility
A multi-tiered approach is recommended for determining the solubility of a novel compound. This typically involves both kinetic and thermodynamic solubility assays.
Kinetic Solubility Assays
Kinetic solubility is often assessed in early drug discovery to quickly rank compounds.[2] These assays measure the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][4]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
This method relies on the detection of light scattering caused by precipitated particles.[4]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Thermodynamic Solubility Assays
Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound in a solvent and is a critical parameter for formulation development. The shake-flask method is the most common approach.[5]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Below is a DOT script for a diagram illustrating the workflow for determining thermodynamic solubility.
References
Methodological & Application
In Vitro Anticancer Activity of Thieno[3,2-c]chromene and Related Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: While the primary focus of this document is the thieno[3,2-c]chromene scaffold, publicly available research on its specific in vitro anticancer activity is limited. Therefore, to provide comprehensive and actionable insights, this document includes data and mechanistic details from closely related thieno-condensed heterocyclic systems, such as thieno[2,3-c]pyridines and pyrano[3,2-c]chromenes. The principles and protocols described are broadly applicable for the evaluation of novel anticancer agents.
Data Presentation: Cytotoxicity of Thieno-condensed Heterocyclic Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various thieno-condensed derivatives against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
Table 1: In Vitro Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [1][2][3] |
| T47D (Breast) | 11.7 | [1][2][3] | |
| RKO (Colorectal) | 12.4 | [1][2][3] | |
| MCF7 (Breast) | 16.4 | [1] | |
| 6a | HSC3 (Head and Neck) | 14.5 | [1] |
| RKO (Colorectal) | 24.4 | [1] |
Source: Data compiled from studies on thieno[2,3-c]pyridine derivatives, which demonstrated a broad spectrum of anticancer activity.[1][2][3]
Table 2: In Vitro Anticancer Activity of Dihydropyrano[2,3-g]chromene Derivatives
| Compound ID | Cancer Cell Line | Incubation Time | IC₅₀ (µM) | Reference |
| 4-Clpgc | K562 (Leukemia) | 24 h | 180 - 370 (range) | [4] |
| 48 h | 118 - 330 (range) | [4] | ||
| 72 h | 102 - 278 (range) | [4] |
Source: Data from a study on dihydropyrano[2,3-g]chromene derivatives against chronic myeloid leukemia cells.[4]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the evaluation of thieno[3,2-c]chromene and related derivatives.
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability through the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Materials:
-
Thieno[3,2-c]chromene derivatives (or related compounds)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the thieno[3,2-c]chromene derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data analysis is performed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
PBS
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of thieno-condensed heterocyclic derivatives.
Caption: General experimental workflow for in vitro anticancer screening.
Caption: Proposed extrinsic apoptosis signaling pathway.[5]
Caption: Diagram illustrating cell cycle arrest at the G2/M phase.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Evaluating the Cytotoxicity of Thieno[3,2-c]chromene Compounds Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-c]chromene derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Preliminary studies on related thieno-fused chromene structures have demonstrated cytotoxic effects through mechanisms such as the induction of apoptosis and cell cycle arrest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds. This assay quantifies cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.
This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic properties of novel thieno[3,2-c]chromene compounds against various cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells. This reduction results in the formation of insoluble purple formazan crystals within the cells. The crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[1]
Experimental Protocols
This protocol is designed for adherent cancer cell lines cultured in 96-well plates. Modifications for suspension cells are also noted.
Materials and Reagents
-
Thieno[3,2-c]chromene compounds of interest
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO₂
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate until the MTT is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store the stock solution in light-protected aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Thieno[3,2-c]chromene Compound Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of each thieno[3,2-c]chromene compound in sterile DMSO.
-
Store the stock solutions at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Assay Procedure
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. A typical starting point is to seed 5,000-10,000 cells per well in a 96-well plate.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of the thieno[3,2-c]chromene compounds to the designated wells.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and an untreated control group (cells with fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Day 3 or 4: MTT Addition and Incubation
-
Following the treatment period, carefully aspirate the medium containing the compounds from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
Day 3 or 4: Formazan Solubilization and Absorbance Reading
-
After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The cytotoxic activity of the thieno[3,2-c]chromene compounds is summarized by their IC₅₀ values. The following table presents hypothetical IC₅₀ values for a series of thieno[3,2-c]chromene derivatives against different cancer cell lines after 48 hours of exposure.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) |
| THC-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 2.5 |
| THC-002 | 8.7 ± 0.9 | 12.1 ± 1.3 | 10.4 ± 1.1 |
| THC-003 | 25.4 ± 3.1 | 35.8 ± 4.2 | 29.7 ± 3.6 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Signaling Pathway of MTT Reduction
Caption: Cellular mechanism of MTT reduction to formazan.
References
Application Notes: Methyl 4H-thieno[3,2-c]chromene-2-carboxylate as a Fluorescent Marker
References
Application Notes and Protocols for Antimicrobial Screening of Novel Thieno[3,2-c]chromene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thieno[3,2-c]chromenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] These application notes provide detailed protocols for the initial antimicrobial screening of novel thieno[3,2-c]chromene derivatives against a panel of clinically relevant bacteria and fungi. The described methods are fundamental for determining the inhibitory and cidal activities of these novel compounds, which is a critical step in the drug discovery and development process.
The mechanisms of action for chromene derivatives are varied, often targeting essential cellular processes.[2] Some derivatives have been shown to interfere with bacterial cell wall synthesis, while others target DNA replication and protein synthesis.[2] Given their structural diversity, it is crucial to employ standardized screening methods to obtain reliable and comparable data on their antimicrobial efficacy.
Section 1: Preliminary Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[4][5][6][7] It is a simple, cost-effective method for screening a large number of compounds.[8]
Experimental Protocol: Agar Disk Diffusion
1. Preparation of Bacterial Inoculum:
-
From a pure, overnight culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] A nephelometer or spectrophotometer can be used for accurate standardization.[5]
2. Inoculation of Agar Plates:
-
Use Mueller-Hinton agar (MHA) for non-fastidious bacteria, as it is the recommended medium for standardized susceptibility testing.[4]
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]
-
Allow the plate to dry for about 5 minutes before applying the disks.[4]
3. Application of Test Compound Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the novel thieno[3,2-c]chromene compound. The compound should be dissolved in a suitable solvent (e.g., DMSO) that does not inhibit microbial growth at the concentration used.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[4] Ensure the disks are placed firmly to make complete contact with the agar.
-
A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.
4. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[5]
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[5]
-
The size of the inhibition zone is indicative of the compound's antimicrobial activity.[5]
Data Presentation: Agar Disk Diffusion
Summarize the results in a table for clear comparison.
| Compound ID | Concentration (µ g/disk ) | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) |
| Staphylococcus aureus | Bacillus subtilis | ||
| TC-1 | 10 | 18 | 16 |
| TC-2 | 10 | 22 | 20 |
| TC-3 | 10 | 15 | 14 |
| Ciprofloxacin | 5 | 30 | 28 |
| Solvent Control | - | 0 | 0 |
Workflow Diagram: Agar Disk Diffusion
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Anti-Ulcer Activity of 4H-thieno[3,2-c]chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the anti-ulcer activity of novel 4H-thieno[3,2-c]chromene derivatives. The methodologies outlined below are based on established in vivo models of gastric ulceration and provide a framework for screening and characterizing the gastroprotective potential of this class of compounds.
Introduction
Peptic ulcer disease is a significant global health issue characterized by lesions in the gastric or duodenal mucosa. The therapeutic strategy for ulcer management often involves the use of agents that can reduce gastric acid secretion, enhance mucosal defense mechanisms, or both. Recent studies have highlighted the potential of heterocyclic compounds, including 4H-thieno[3,2-c]chromene derivatives, as promising candidates for the development of new anti-ulcer drugs. Notably, the derivative 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde has demonstrated significant anti-ulcer activity in preclinical models.[1]
This document provides detailed protocols for inducing and evaluating gastric ulcers in animal models, specifically focusing on the indomethacin-induced ulcer model, which is highly relevant for assessing the cytoprotective effects of test compounds against NSAID-induced gastric damage.
Quantitative Data Summary
The anti-ulcer efficacy of lead 4H-thieno[3,2-c]chromene derivatives should be quantified to allow for comparative analysis. The following table summarizes the reported activity of a key derivative.
Table 1: Anti-Ulcer Activity of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde
| Compound | Dose (mg/kg) | Ulcer Model | Ulcer Index (Paul's Index) | Anti-ulcer Activity (Relative to Control) | Reference |
| 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | 100 | Indomethacin-induced | 0.75 | High (7.3) | [1] |
Note: The anti-ulcer activity index is often calculated relative to the control group, where a higher value indicates greater protection.
Experimental Protocols
A variety of in vivo models are available for screening anti-ulcer agents, each with a distinct mechanism of ulcer induction.[2][3][4][5][6] The indomethacin-induced ulcer model is particularly relevant for compounds that may offer protection against damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).
Indomethacin-Induced Gastric Ulcer Model in Rats
This protocol details the procedure for evaluating the gastroprotective effect of 4H-thieno[3,2-c]chromene derivatives against ulcers induced by indomethacin.
3.1.1. Materials and Reagents
-
4H-thieno[3,2-c]chromene test derivatives
-
Indomethacin
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Standard drug (e.g., Ranitidine, 50 mg/kg)[3]
-
Wistar rats (150-200g)
-
Normal saline
-
Formalin (10% buffered)
-
Dissecting microscope or magnifying lens
3.1.2. Experimental Procedure
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for clear observation of the mucosa.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Indomethacin Control): Administer the vehicle orally.
-
Group III (Standard): Administer the standard drug (e.g., Ranitidine) orally.
-
Group IV, V, etc. (Test Groups): Administer the 4H-thieno[3,2-c]chromene derivatives at different doses orally.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds to the respective groups.
-
Ulcer Induction: One hour after drug administration, induce gastric ulcers by administering indomethacin (e.g., 30 mg/kg, orally or subcutaneously) to all groups except the normal control.
-
Observation Period: Keep the animals for 4-6 hours after indomethacin administration.
-
Euthanasia and Stomach Excision: Euthanize the animals by a humane method (e.g., CO2 asphyxiation or cervical dislocation). Carefully dissect and remove the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.
-
Ulcer Scoring: Pin the stomach on a flat surface and examine the gastric mucosa for ulcers using a dissecting microscope. Score the ulcers based on their number and severity. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Red coloration
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Ulcers >3 mm but <5 mm
-
5 = Ulcers >5 mm
-
-
Calculation of Ulcer Index (UI): The ulcer index can be calculated for each animal. The mean ulcer index for each group is then determined.
-
Calculation of Percentage of Ulcer Inhibition: Calculate the percentage of ulcer inhibition using the following formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
-
Histopathological Examination (Optional): Preserve a section of the stomach tissue in 10% buffered formalin for histopathological analysis to observe microscopic changes in the gastric mucosa.
Visualization of Experimental Workflow and Potential Mechanisms
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the anti-ulcer activity of 4H-thieno[3,2-c]chromene derivatives.
Conclusion
The 4H-thieno[3,2-c]chromene scaffold represents a promising starting point for the development of novel anti-ulcer agents. The protocols and information provided herein offer a structured approach for researchers to systematically evaluate the efficacy of new derivatives. Further studies should also consider other ulcer models (e.g., ethanol-induced, stress-induced) to elucidate the full spectrum of their gastroprotective mechanisms. Investigation into their effects on gastric acid secretion and mucosal cytoprotective factors will also be crucial in understanding their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation techniques for antiulcer | PPTX [slideshare.net]
- 5. ijcrt.org [ijcrt.org]
- 6. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Validating the Biological Effects of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction The thieno[3,2-c]chromene scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Derivatives of this and related structures, such as coumarins and chromenes, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and enzyme-inhibiting properties.[1][2][3][4] Specifically, certain thienochromene derivatives have been shown to inhibit the JAK/STAT signaling pathway, suggesting anti-inflammatory potential, while others show promise as anti-cancer agents.[1][2][5]
This document provides detailed cell-based assay protocols to validate and characterize the potential biological effects of a specific derivative, methyl 4H-thieno[3,2-c]chromene-2-carboxylate (referred to herein as MTC). The protocols cover three key areas of investigation:
-
Anti-Inflammatory Activity: Assessing the compound's ability to modulate key inflammatory pathways.
-
Anti-Proliferative and Cytotoxic Effects: Evaluating the compound's potential as an anti-cancer agent.
-
Mechanism of Action: Investigating the compound's impact on critical intracellular signaling cascades like the MAPK pathway.
Application Note 1: Assessment of Anti-Inflammatory Activity
Inflammatory responses are largely regulated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines.[6][7] Cell-based assays provide a robust platform for screening compounds that can modulate these responses.[7] The following protocols utilize the RAW 264.7 macrophage cell line, a standard model for studying inflammation, stimulated with lipopolysaccharide (LPS) to mimic a bacterial challenge.
Key Signaling Pathway: NF-κB
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[7][8] Pro-inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the phosphorylation and degradation of IκB.[7][9] This releases NF-κB, allowing it to translocate into the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.[8][10]
Experimental Protocol 1: NF-κB (p65) Nuclear Translocation Assay
This high-content imaging assay quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[8][11]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well clear-bottom imaging plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of MTC (e.g., 0.1 to 100 µM) or a known inhibitor (e.g., BAY 11-7082) for 1 hour.[11] Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 1 hour.
-
Fixation and Permeabilization: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the translocation ratio.
Experimental Protocol 2: Pro-Inflammatory Cytokine Quantification
This protocol measures the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well. Pre-treat with MTC for 1 hour as described above.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any floating cells and collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific).
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of cytokines in each sample. Normalize data to the LPS-only control.
Data Presentation: Anti-Inflammatory Activity
Summarize the quantitative results in tables. The IC₅₀ value represents the concentration of MTC required to inhibit the inflammatory response by 50%.
| Assay | Parameter Measured | Inhibitor Control | MTC IC₅₀ (µM) |
| NF-κB Translocation | Nuclear/Cytoplasmic Ratio | BAY 11-7082 | [Insert Value] |
| ELISA | TNF-α Secretion (pg/mL) | Dexamethasone | [Insert Value] |
| ELISA | IL-6 Secretion (pg/mL) | Dexamethasone | [Insert Value] |
Application Note 2: Assessment of Anti-Proliferative and Cytotoxic Effects
Evaluating the effect of a novel compound on cancer cell viability and proliferation is a critical first step in anti-cancer drug discovery.[12][13][14] These assays determine the concentration at which the compound exhibits cytotoxic or cytostatic effects and can guide further mechanistic studies into programmed cell death (apoptosis).
Experimental Workflow
The validation process follows a logical progression from broad screening to specific mechanism confirmation. An initial cytotoxicity screen identifies the effective concentration range. Subsequent assays then determine if the observed effect is due to cell cycle arrest or the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienochromene derivatives inhibit pSTAT1 and pSTAT5 signaling induced by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4H-Thieno[3,2-c]chromene based inhibitors of Notum Pectinacetylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. axxam.com [axxam.com]
- 12. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols: Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in materials science, based on the known properties of the thieno[3,2-c]chromene scaffold and its derivatives. While direct research on the methyl ester is limited, the photophysical properties of closely related analogs suggest its utility in the development of advanced functional materials.
Potential Applications in Materials Science
The rigid, planar structure and conjugated π-system of the thieno[3,2-c]chromene core are indicative of a promising candidate for various applications in materials science, particularly in optics and electronics.
1.1. Fluorescent Probes and Sensors:
Derivatives of the thieno[3,2-c]chromene family have been noted for their fluorescent properties. The introduction of a carboxylate group at the 2-position can be leveraged for further functionalization, allowing for the attachment of specific recognition moieties. This would enable the development of selective fluorescent probes for detecting ions, biomolecules, or other analytes. The fluorescence quenching or enhancement upon binding to a target analyte would form the basis of the sensing mechanism.
1.2. Organic Light-Emitting Diodes (OLEDs):
Thieno-annulated aromatic compounds are widely investigated as components of organic light-emitting diodes due to their charge-transporting and emissive properties. While not yet reported for this specific molecule, this compound could potentially serve as a blue-emitting material or a host for other emissive dopants in an OLED device. Its thermal stability and ability to form uniform thin films would be critical factors for such applications.
1.3. Covert Marking and Security Inks:
Substituted 4H-thieno[3,2-c]chromene-2-carbaldehydes have been identified as potential covert marking pigments.[1] These materials are colorless in daylight but exhibit fluorescence under UV irradiation.[1] It is plausible that this compound would exhibit similar properties, making it a candidate for use in security inks for anti-counterfeiting measures on banknotes, documents, and other valuable items.
Physicochemical and Photophysical Data
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Reference |
| 4H-thieno[3,2-c]chromene-2-carbaldehyde | Not Reported | Not Reported | 0.15 - 0.87 (for a series of derivatives) | [1] |
| 8-Methyl-4H-thieno[3,2-c]chromene-2-carbaldehyde | Not Reported | Not Reported | Moderate to high | [1] |
| 8-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | Not Reported | Not Reported | Moderate to high | [1] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound and its potential application as a fluorescent material.
3.1. Synthesis of this compound
This protocol is adapted from the synthesis of related thieno[3,2-c]chromene derivatives. The key final step is the oxidation of the corresponding carbaldehyde to the carboxylic acid, followed by esterification.
Step 1: Synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehyde
This can be achieved via photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde.[1]
-
Materials: 5-iodo-4-(phenoxymethyl)thiophene-2-carbaldehyde, acetonitrile (spectroscopic grade).
-
Apparatus: Quartz reaction vessel, UV lamp (254 nm), magnetic stirrer.
-
Procedure:
-
Dissolve 5-iodo-4-(phenoxymethyl)thiophene-2-carbaldehyde in acetonitrile in the quartz reaction vessel.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a 254 nm UV lamp while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4H-thieno[3,2-c]chromene-2-carbaldehyde.[1]
-
Step 2: Oxidation to 4H-thieno[3,2-c]chromene-2-carboxylic acid
-
Materials: 4H-thieno[3,2-c]chromene-2-carbaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water.
-
Apparatus: Round-bottom flask, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve 4H-thieno[3,2-c]chromene-2-carbaldehyde in a suitable solvent (e.g., acetone/water mixture).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 3: Esterification to this compound
-
Materials: 4H-thieno[3,2-c]chromene-2-carboxylic acid, methanol, sulfuric acid (catalytic amount).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.
-
Procedure:
-
Suspend the carboxylic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
-
3.2. Characterization of Photophysical Properties
-
Protocol:
-
Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λ_abs.
-
Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Potential Application Workflow: Fluorescent Probe Development
Caption: Workflow for developing a fluorescent probe from the title compound.
References
Application Note and Protocol for Measuring the Fluorescence Quantum Yield of Thieno[3,2-c]chromene Derivatives
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Thieno[3,2-c]chromenes are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Several derivatives of this scaffold have been reported to exhibit analgesic, anti-inflammatory, and anticancer effects.[1] Furthermore, their fluorescent properties make them promising candidates for use as luminescent probes in biological imaging and as materials in organic electronics.[1] The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[2][3] An accurate determination of the quantum yield is essential for the development and application of these fluorescent molecules.
This document provides a detailed protocol for determining the relative fluorescence quantum yield of thieno[3,2-c]chromene derivatives using the comparative method.[2][3][4] This method involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The comparative method, as described by Williams et al., is a reliable technique for measuring fluorescence quantum yield.[2][3] It relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[2][3] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their fluorescence quantum yields. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (η2x / η2st) [2]
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[2]
-
ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.[2]
To minimize errors, it is crucial to work with dilute solutions where the absorbance is linearly proportional to the concentration and to avoid inner-filter effects.[2][5] Absorbances should generally be kept below 0.1 at the excitation wavelength.[2][3]
Materials and Equipment
Reagents
-
Thieno[3,2-c]chromene derivative (test sample)
-
Fluorescence quantum yield standard (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein). The choice of standard depends on the absorption and emission range of the thieno[3,2-c]chromene derivative.[3][6]
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, or the solvent in which the standard's QY is reported).[7]
Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic light source and a photodetector
-
10 mm path length quartz cuvettes for both absorbance and fluorescence measurements[2][3]
-
Volumetric flasks and pipettes for accurate dilutions
Experimental Protocol
Selection of a Suitable Reference Standard
The selection of an appropriate reference standard is critical for accurate quantum yield determination. The standard should have the following characteristics:
-
A well-documented and reliable quantum yield value in a specific solvent.
-
Absorption and emission spectra that overlap with those of the thieno[3,2-c]chromene derivative to a reasonable extent.[3][6]
-
High photostability.
A list of common quantum yield standards is provided in the table below.
Preparation of Stock Solutions
-
Accurately prepare a stock solution of the thieno[3,2-c]chromene derivative in a suitable spectroscopic grade solvent.
-
Accurately prepare a stock solution of the chosen reference standard in the solvent for which its quantum yield is known.
Preparation of Working Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the test sample and the reference standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.[2]
Measurement of Absorbance Spectra
-
Record the UV-Vis absorption spectrum for each dilution of the test sample and the reference standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.[5]
Measurement of Fluorescence Spectra
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test sample and the reference standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept identical for all measurements.[8]
-
The emission spectra should be corrected for the wavelength-dependent response of the instrument.[9]
Data Analysis
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the test sample and the reference standard, plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both plots to obtain the gradients (slopes), Gradx and Gradst.[10]
-
Using the equation provided in the "Principle of the Comparative Method" section, calculate the fluorescence quantum yield of the thieno[3,2-c]chromene derivative.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured manner.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φst) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.58[4] |
| Rhodamine 6G | Water | 488 | 550 | 0.95[4] |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95[4] |
| POPOP | Cyclohexane | 300 | 420 | 0.97[4] |
Table 2: Experimental Data for Quantum Yield Calculation
| Sample | Solvent | Refractive Index (η) | Gradient (Grad) | Calculated Quantum Yield (Φ) |
| Reference Standard | ||||
| Name | Solvent | ηst | Gradst | Φst (known) |
| Test Sample | ||||
| Thieno[3,2-c]chromene Derivative | Solvent | ηx | Gradx | Φx (calculated) |
Mandatory Visualization
Caption: Workflow for determining fluorescence quantum yield.
Conclusion
This protocol provides a comprehensive guide for the accurate determination of the fluorescence quantum yield of thieno[3,2-c]chromene derivatives using the comparative method. Adherence to this protocol, particularly with respect to the selection of a suitable standard and the maintenance of dilute solution conditions, will ensure the generation of reliable and reproducible data. This information is invaluable for the characterization of novel fluorophores and their subsequent application in various scientific and technological fields.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. static.horiba.com [static.horiba.com]
- 4. iss.com [iss.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Synthesis of Thieno[3,2-c]chromene Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thieno[3,2-c]chromene derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. The unique fusion of a thiophene and a chromene ring system imparts these molecules with diverse pharmacological activities, including anticancer and antimicrobial properties.
Introduction
Thieno[3,2-c]chromenes are a class of sulfur-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The rigid, planar structure of the thieno[3,2-c]chromene core serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these compounds.
Synthesis of Thieno[3,2-c]chromene Derivatives
The synthesis of the thieno[3,2-c]chromene core can be achieved through several synthetic strategies. A common and effective method involves the intramolecular cyclization of 4-aryloxymethyl-substituted thiophene precursors. Both photochemical and palladium-catalyzed cyclization methods have been successfully employed.[1]
Below is a generalized experimental workflow for the synthesis of thieno[3,2-c]chromene derivatives.
Protocol 1: Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehyde
This protocol describes a two-step synthesis of the core intermediate, 4H-thieno[3,2-c]chromene-2-carbaldehyde, which can be further modified to generate a library of derivatives.
Materials:
-
4-Chloromethyl-5-iodothiophene-2-carbaldehyde
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Step 1: Synthesis of 4-Aryloxymethyl-5-iodothiophene-2-carbaldehyde (Precursor)
-
To a solution of a substituted phenol (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chloromethyl-5-iodothiophene-2-carbaldehyde (1.0 mmol) in acetone (10 mL) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired precursor.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a reaction vessel, dissolve the 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde precursor (1.0 mmol) in acetonitrile (20 mL).
-
Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and triethylamine (2.0 mmol).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture at 80°C for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: 1:1 CHCl₃–hexane) to obtain 4H-thieno[3,2-c]chromene-2-carbaldehyde.[2]
Application in Anticancer Drug Discovery
Thieno[3,2-c]chromene derivatives and related chromene-containing scaffolds have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected chromene and thieno-fused pyridine derivatives against various human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromene | Derivative 2 | HT-29 (Colon) | < Doxorubicin | [3] |
| Chromene | Derivative 5 | HepG-2 (Liver) | < Doxorubicin | [3] |
| Chromene | Derivative 6 | MCF-7 (Breast) | < Doxorubicin | [3] |
| Thieno[2,3-c]pyridine | Compound 6i | HSC3 (Head and Neck) | 10.8 | [4][5] |
| Thieno[2,3-c]pyridine | Compound 6i | T47D (Breast) | 11.7 | [4][5] |
| Thieno[2,3-c]pyridine | Compound 6i | RKO (Colorectal) | 12.4 | [4][5] |
Proposed Mechanism of Action: Induction of Apoptosis
Several studies on chromene derivatives suggest that their anticancer effects are mediated through the induction of programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, regulation of Bcl-2 family proteins, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of thieno[3,2-c]chromene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thieno[3,2-c]chromene derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the thieno[3,2-c]chromene derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Application in Antimicrobial Drug Discovery
Thieno-fused heterocyclic systems have also been investigated for their antimicrobial properties. While specific data for thieno[3,2-c]chromenes is limited, related structures such as thieno[2,3-d]pyrimidines have shown promising activity against a range of bacterial and fungal pathogens.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thieno-fused pyrimidine derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 2c | Escherichia coli | 10-16 | |
| Thieno[2,3-d]pyrimidine | Compound 2i | Staphylococcus aureus | 10-16 | |
| Thieno[2,3-d]pyrimidine | Compound 2j | Pseudomonas aeruginosa | 10-16 | |
| Thieno[2,3-d]pyrimidine | Compound 2n | Escherichia coli | 10-16 | |
| Thieno[2,3-d]pyrimidine | Compound 2q | Staphylococcus aureus | 10-16 |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thieno[3,2-c]chromene derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thieno[3,2-c]chromene derivatives dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The thieno[3,2-c]chromene scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols provided herein offer a robust foundation for the generation of diverse libraries of these compounds. The demonstrated anticancer and potential antimicrobial activities warrant further investigation into their mechanisms of action and structure-activity relationships to optimize their therapeutic potential for future drug development.
References
- 1. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound belonging to the thienochromene class. Derivatives of 4H-thieno[3,2-c]chromene are of interest for their potential biological activities, which may include anti-inflammatory, antiallergic, and antibacterial properties.[1] As with any potential therapeutic agent, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies.[2][3]
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The described protocol employs a straightforward protein precipitation method for sample preparation and a rapid UPLC separation coupled with tandem mass spectrometry for detection.[2][3]
Experimental Protocols
Instrumentation and Reagents
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.[2][3]
-
Reagents:
-
This compound (analyte).
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Human plasma (with anticoagulant, e.g., EDTA).
-
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a common and efficient method for removing proteins from plasma samples before LC-MS analysis.[2][4]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma sample into the corresponding labeled tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are proposed starting conditions and may require optimization.
Table 1: Proposed UPLC and Mass Spectrometer Parameters
| Parameter | Proposed Condition |
| UPLC System | |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 247.0 | To be determined | 0.05 | 30 | 15 |
| Internal Standard (IS) | To be determined | To be determined | 0.05 | To be determined | To be determined |
Note: The precursor ion for the analyte is calculated based on its molecular formula (C13H10O3S) and the addition of a proton [M+H]+. The product ions and optimal cone voltage/collision energy need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation and Data Presentation
A comprehensive validation should be performed to ensure the reliability of the method. Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five standards should be used. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Evaluated at LLOQ, LQC, MQC, and HQC levels. | Accuracy: Within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within 20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed using at least six different blank plasma lots. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Logical Relationship for Method Validation
This diagram outlines the key relationships between different aspects of method validation.
Caption: Key relationships in bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound and its derivatives can be achieved through several key strategies. A primary and high-yielding method involves the esterification of the corresponding carboxylic acid or the conversion from the carbaldehyde precursor. One effective method is the treatment of 4H-thieno[3,2-c]chromene-2-carbaldehyde with thionyl chloride in methanol, which has been reported to yield the methyl ester at up to 95%.[1] Other synthetic approaches include palladium-catalyzed intramolecular cyclization and photochemical cyclization to form the core thieno[3,2-c]chromene structure, which can then be further functionalized.[2]
Q2: What is a typical yield for the synthesis of the methyl ester?
A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the conversion of 4H-thieno[3,2-c]chromene-2-carbaldehyde to the methyl ester using thionyl chloride in methanol, a high yield of 95% has been reported.[1] Alternative methods for constructing the heterocyclic core, such as intramolecular Wittig reactions for similar chromone structures, have reported yields ranging from 55-80%.[3] Photochemical cyclization has been noted to produce high yields, while palladium-catalyzed cyclizations are reported to provide good yields.[2]
Q3: What are the critical experimental parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to control several parameters:
-
Purity of Starting Materials: Using highly pure reactants and reagents is essential to minimize side reactions and improve yield.[4]
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. The optimal temperature will vary depending on the specific reaction.
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand is critical and should be tailored to the electronic properties of the substrates.[5]
-
Solvent Selection: The solvent can affect the solubility of reactants and the stability of intermediates.
-
Reaction Time: Monitoring the reaction progress via techniques like TLC is important to determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Poor quality starting materials.- Suboptimal solvent or ligand for the reaction. | - Use fresh, high-purity reagents and catalysts.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Ensure starting materials are pure and dry.- Screen different solvents and, for Pd-catalyzed reactions, a variety of ligands.[5] |
| Formation of Multiple Byproducts | - Reaction temperature is too high.- Extended reaction time.- Presence of impurities in the starting materials. | - Lower the reaction temperature.- Monitor the reaction closely with TLC and stop it once the starting material is consumed.- Purify starting materials before use.[4] |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature.- Catalyst deactivation. | - Increase the reaction time and monitor for completion.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst if deactivation is suspected. |
| Difficulty in Product Purification | - Formation of closely related byproducts.- Product instability on silica gel. | - Optimize the reaction to minimize byproduct formation.- Try alternative purification methods such as recrystallization or preparative HPLC.- Consider using a different stationary phase for chromatography (e.g., alumina). |
Experimental Protocols
Synthesis of this compound from 4H-thieno[3,2-c]chromene-2-carbaldehyde[1]
This protocol describes the conversion of the aldehyde precursor to the target methyl ester.
Materials:
-
4H-thieno[3,2-c]chromene-2-carbaldehyde
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4H-thieno[3,2-c]chromene-2-carbaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary
Table 1: Reported Yields for the Synthesis of 4H-thieno[3,2-c]chromene Derivatives and Related Structures
| Synthetic Step/Method | Product | Reported Yield (%) | Reference |
| Esterification with SOCl₂/MeOH | This compound | 95% | [1] |
| Photochemical Cyclization | 4H-thieno[3,2-c]chromene-2-carbaldehyde | High | [2] |
| Pd-catalyzed Intramolecular Cyclization | 4H-thieno[3,2-c]chromene-2-carbaldehydes | Good | [2] |
| Diastereoselective Synthesis | Tetrahydro-4H-thieno[3,2-c]chromen-3-ols | 80-92% | [6] |
| Intramolecular Wittig Reaction | 4H-chromen-4-ones | 55-80% | [3] |
Visual Guides
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
General Synthesis Pathway
Caption: General synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common side products in the synthesis of 4H-thieno[3,2-c]chromenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4H-thieno[3,2-c]chromenes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of an Unexpected Methoxy Derivative
Q1: During the synthesis of a 4H-thieno[3,2-c]chromene derivative, I observed the formation of a significant side product with a higher molecular weight, which appears to be a methoxy derivative. What is the likely cause?
A1: The formation of a 4-methoxy-4H-thieno[3,2-c]chromene is a known side product, particularly when using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent in methanol as a solvent.[1] The reaction involves the oxidation of the methylene (C4) position of the 4H-thieno[3,2-c]chromene core, followed by the nucleophilic attack of methanol.
Issue 2: Isomeric Impurities in Palladium-Catalyzed Cyclization
Q2: I am using a palladium-catalyzed intramolecular Heck reaction to synthesize a 4H-thieno[3,2-c]chromene, and I am observing an isomeric byproduct. What could this be?
A2: A common side reaction in the Heck reaction is olefin isomerization.[2] After the desired intramolecular cyclization and subsequent β-hydride elimination to form the 4H-thieno[3,2-c]chromene, the palladium-hydride species can re-add to the newly formed double bond in the chromene ring, and a subsequent elimination at a different position can lead to the formation of a double bond isomer.
Issue 3: Incomplete Reaction and Starting Material Recovery
Q3: My reaction is not going to completion, and I am recovering a significant amount of my starting material (e.g., 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde). How can I improve the yield of the desired 4H-thieno[3,2-c]chromene?
A3: Incomplete cyclization is a common problem that can be attributed to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific catalytic system or photochemical setup.
-
Catalyst deactivation (for Pd-catalyzed reactions): The palladium catalyst may deactivate over time. Ensure you are using a sufficient catalyst loading and that all reagents and solvents are of high purity and free of catalyst poisons.
-
Inefficient light source (for photochemical reactions): The intensity and wavelength of the UV light source are critical for photochemical cyclizations.[3] Ensure your lamp is functioning correctly and is of the appropriate wavelength (e.g., 254 nm) for the reaction.[3]
Issue 4: Formation of a Dehalogenated Starting Material in Photochemical Synthesis
Q4: In my photochemical synthesis of a 4H-thieno[3,2-c]chromene from an iodo-thiophene precursor, I am observing a byproduct that appears to be the starting material without the iodine atom. What is causing this?
A4: Photochemical reactions of aryl halides proceed through radical intermediates. The desired pathway is an intramolecular radical cyclization. However, the aryl radical intermediate can also abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of a dehalogenated byproduct.
Summary of Potential Side Products and Yields
| Desired Product | Synthetic Method | Potential Side Product | Typical Yield of Desired Product |
| 4H-thieno[3,2-c]chromene-2-carbaldehyde | Oxidation with DDQ/Methanol | 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | 81%[1] |
| Substituted 4H-thieno[3,2-c]chromenes | Palladium-Catalyzed Intramolecular Heck Reaction | Isomeric chromene derivatives | Good yields[3] |
| 4H-thieno[3,2-c]chromene-2-carbaldehyde | Photochemical Cyclization | De-iodinated starting material | High yield[3] |
| 4H-thieno[3,2-c]chromenes | General Cyclization Methods | Incompletely cyclized precursor | Variable |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde (Side Product Example)
This protocol is adapted from a reported synthesis where the methoxy derivative was the desired product, but it illustrates the conditions under which it forms as a side product from the corresponding 4H-thieno[3,2-c]chromene.[1]
-
To a solution of 4H-thieno[3,2-c]chromene-2-carbaldehyde (1 mmol) in methanol (20 mL), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: chloroform) to isolate the 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.[1]
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This is a general procedure based on the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes via intramolecular arylation.[3]
-
In a reaction vessel, dissolve the 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde (1 mmol) in a suitable solvent such as THF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2 mmol).
-
Degas the reaction mixture and then heat it to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Photochemical Synthesis
This procedure is based on the photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes.[3]
-
Dissolve the 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde (1 mmol) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Irradiate the solution with a UV lamp at 254 nm while maintaining a constant temperature.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for the formation of a methoxy side product.
Caption: Troubleshooting workflow for isomeric impurities in palladium-catalyzed reactions.
Caption: Troubleshooting workflow for the formation of a dehalogenated byproduct.
References
troubleshooting guide for the photochemical synthesis of thieno[3,2-c]chromenes
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the photochemical synthesis of thieno[3,2-c]chromenes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield of my desired thieno[3,2-c]chromene product. What are the potential causes and how can I improve it?
A1: Low yields in this photochemical reaction can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
-
Incomplete Reaction:
-
Insufficient Irradiation Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Low Light Intensity: The photon flux reaching the reaction mixture may be inadequate. Ensure your UV lamp is functioning correctly and is of sufficient power. For laboratory scale, low-pressure mercury lamps are commonly used.[1] The distance between the lamp and the reaction vessel should be minimized.
-
Inadequate Mixing: If the solution is not adequately stirred, not all reactant molecules will be exposed to the UV light. Ensure vigorous and continuous stirring throughout the irradiation period.
-
-
Low Quantum Yield: The efficiency of the photochemical process itself might be low.[2]
-
Solvent Choice: The solvent can significantly influence the reaction rate.[3][4] Anhydrous acetonitrile is commonly used for this synthesis.[5] If yields are low, consider screening other high-purity, dry solvents that do not absorb significantly at the irradiation wavelength (e.g., cyclohexane).[2][3]
-
Presence of Quenchers: Impurities in the starting materials or solvent can quench the excited state of the reactant, preventing the desired cyclization. Ensure all reagents and solvents are of high purity.
-
-
Product or Reactant Decomposition:
-
Over-irradiation: Prolonged exposure to UV light can lead to the photodegradation of the starting material or the desired product.[1] Once the optimal reaction time is determined by monitoring, avoid irradiating for longer than necessary. Thiophene derivatives can be susceptible to photodegradation.
-
Thermal Decomposition: Although this is a photochemical reaction, excessive heat from the UV lamp can promote thermal side reactions or decomposition. It is crucial to maintain a stable, often cool, temperature during the reaction. Using a fan or a cooling bath for the reaction vessel is recommended.[5]
-
Q2: I am seeing multiple spots on my TLC plate in addition to my starting material and product. What are these byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue in photochemical reactions. Here are some likely culprits and mitigation strategies:
-
Photodecomposition Products: As mentioned, both the starting material (5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde) and the thieno[3,2-c]chromene product can degrade under UV irradiation.[1] The primary solution is to optimize the reaction time to maximize product formation while minimizing decomposition.
-
Radical Side Reactions: The photocyclization proceeds through radical intermediates. These radicals can potentially react in undesired ways, such as polymerization or reaction with the solvent.
-
Degassing the Solvent: Dissolved oxygen can interfere with radical reactions. Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during the reaction can minimize oxygen-mediated side reactions.
-
Reactant Concentration: Running the reaction at a high dilution, as specified in the general protocol (e.g., 1 mmol in 100 mL of acetonitrile), can disfavor intermolecular side reactions like polymerization.[5]
-
-
Products from Impurities: Impurities in the starting materials can lead to the formation of unexpected byproducts. Ensure the purity of your 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursor before starting the photochemical step.
Q3: The purification of my thieno[3,2-c]chromene is proving difficult. What are the best practices?
A3: Effective purification is key to obtaining a high-purity final product.
-
Flash Column Chromatography: This is the most common method for purifying these compounds.[6]
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A non-polar/polar solvent mixture is effective. A common system is a mixture of chloroform and hexane (e.g., 1:1).[6] Gradient elution may be necessary to separate closely eluting compounds.
-
-
Recrystallization: For crystalline products, recrystallization is an excellent final purification step to remove minor impurities.[5][6]
Q4: My reaction is not working at all. Where should I start troubleshooting?
A4: A complete reaction failure can be frustrating, but a systematic approach can identify the problem.
-
Verify the Starting Material: Confirm the identity and purity of your 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursor by NMR and mass spectrometry.
-
Check the Experimental Setup:
-
UV Lamp: Is the lamp emitting at the correct wavelength (254 nm for this reaction)?[5][7] Low-pressure mercury lamps are appropriate.[5] Is the lamp old or faulty?
-
Reaction Vessel: Are you using a quartz reaction tube? Pyrex and other types of glass will absorb a significant portion of the 254 nm UV light, preventing the reaction from occurring.[2]
-
Solvent: Is the solvent anhydrous and of high purity? Water can interfere with the reaction.
-
-
Review the Protocol: Double-check all reagent amounts and reaction conditions against the established literature protocols.
Quantitative Data
The following table summarizes representative yields for the photochemical synthesis of various 4H-thieno[3,2-c]chromene-2-carbaldehydes from their corresponding 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursors.
| Precursor Substituent (on Aryloxy Ring) | Product Yield (%) | Reference |
| Unsubstituted | High | [5] |
| 4-Methyl | High | [5] |
| 4-Methoxy | High | [5] |
| 4-Fluoro | High | [5] |
| 4-Chloro | High | [5] |
| 4-Bromo | High | [5] |
Note: "High yield" is reported in the literature, suggesting this method is generally efficient for a range of substrates.[5]
Experimental Protocols
1. Synthesis of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes (General Procedure) [5]
-
To a solution of the appropriate phenol (1.1 mmol) and 4-(chloromethyl)-5-iodothiophene-2-carbaldehyde (1.0 mmol) in anhydrous DMF (3 mL) under an inert atmosphere, add K₂CO₃ (1.0 mmol) and KI (0.1 mmol).
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Stir the mixture at room temperature for 60 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether (3 x 5 mL).
-
Wash the combined organic layers sequentially with water and brine, then dry over MgSO₄.
-
Concentrate the solution in vacuo to yield the crude precursor, which can be purified by column chromatography if necessary.
2. Photochemical Synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes (General Procedure) [5]
-
Dissolve the 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde precursor (1.0 mmol) in anhydrous acetonitrile (100 mL).
-
Transfer the solution to a quartz tube (e.g., 2.5 cm diameter, 150 mL volume).
-
While stirring the solution, irradiate it with four low-pressure mercury lamps (e.g., Philips TUV G8 T5, λmax = 254 nm; 32W total).
-
Cool the reaction vessel during irradiation using a fan.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or by recrystallization from ethanol.[5][6]
Visualizations
Caption: Experimental workflow for the synthesis of thieno[3,2-c]chromenes.
Caption: Troubleshooting logic for the photochemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Thieno[3,2-c]chromene Formation
Welcome to the technical support center for the synthesis of thieno[3,2-c]chromenes using palladium catalysis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed formation of thieno[3,2-c]chromenes.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in palladium-catalyzed thieno[3,2-c]chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The palladium catalyst's active state, Pd(0), may not be efficiently generated or could be deactivating prematurely.
-
Pre-catalyst Reduction: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). The choice of solvent and base can influence this reduction process.
-
Catalyst Deactivation: Palladium black precipitation is a common sign of catalyst deactivation. This can be caused by high catalyst concentrations or inappropriate ligand choice. Consider using a lower catalyst loading or a ligand that better stabilizes the active catalytic species.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. A temperature screening should be performed to find the ideal balance between reaction rate and catalyst stability.
-
Solvent: The polarity and coordinating ability of the solvent are crucial. Solvents like dioxane, toluene, and DMF are commonly used. A solvent screen can identify the best medium for your specific substrate. The solvent can influence catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle.
-
Base: The choice and stoichiometry of the base are critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often employed. The base strength can affect the rate of C-H activation or other key steps. A base screening is advisable.
-
-
Substrate Quality: Ensure the purity of your starting materials. Impurities can poison the catalyst or lead to side reactions.
Question: I am observing significant formation of side products. How can I increase the selectivity towards the desired thieno[3,2-c]chromene?
Answer:
Side product formation is a common challenge in cross-coupling reactions. Here are some strategies to enhance selectivity:
-
Ligand Choice: The ligand plays a crucial role in controlling the reactivity and selectivity of the palladium catalyst.
-
Steric and Electronic Properties: The steric bulk and electronic properties of the phosphine ligand can influence the regioselectivity of the cyclization. Bulky, electron-rich ligands often promote the desired bond formation. Experiment with a range of phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.
-
-
Control of Reaction Pathways:
-
Directing Groups: The presence of a directing group on the substrate can control the site of C-H activation, thereby dictating the cyclization pathway.
-
Intermolecular vs. Intramolecular Reactions: High concentrations can sometimes favor intermolecular side reactions. Running the reaction at a higher dilution may favor the desired intramolecular cyclization.
-
Question: My palladium catalyst appears to be decomposing (formation of palladium black). What can I do to prevent this?
Answer:
Palladium black formation indicates catalyst aggregation and deactivation. To mitigate this:
-
Lower Catalyst Loading: High concentrations of palladium can promote aggregation. Reducing the catalyst loading (e.g., to 0.1–0.001 mol%) can sometimes lead to higher yields by preventing rapid catalyst decomposition.
-
Ligand Stabilization: A suitable ligand can stabilize the catalytically active Pd(0) species and prevent aggregation. Ensure the palladium-to-ligand ratio is optimized.
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. Maintain a stable and optimized reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed formation of thieno[3,2-c]chromenes?
A1: The formation of thieno[3,2-c]chromenes typically proceeds through a palladium-catalyzed intramolecular C-H activation/C-C or C-X bond formation cascade. A plausible catalytic cycle is illustrated below.
Caption: General catalytic cycle for thieno[3,2-c]chromene synthesis.
Q2: How do I choose the right palladium pre-catalyst?
A2: The choice of pre-catalyst depends on the specific reaction. Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are relatively stable and can be reduced in situ to the active Pd(0) species. For challenging transformations, pre-formed Pd(0) complexes or specialized pre-catalysts with built-in ligands (e.g., Buchwald pre-catalysts) can offer better performance and reproducibility.
Q3: What is the role of the ligand in this reaction?
A3: The ligand is crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective in promoting C-H activation and preventing catalyst deactivation.
Q4: Can you provide a starting point for reaction conditions?
A4: A general starting point for the synthesis of 4H-thieno[3,2-c]chromene derivatives could be:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-120 °C These conditions should be optimized for each specific substrate.
Experimental Protocols
A representative experimental protocol for the synthesis of a 4H-thieno[3,2-c]chromene derivative is provided below. This should be adapted and optimized for specific substrates.
General Procedure for Palladium-Catalyzed Synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehyde:
-
To an oven-dried reaction vessel, add the starting substituted thiophene (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., a biarylphosphine ligand, 0.1 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The reaction mixture is stirred at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours), while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation
The following tables summarize key parameters and their effects on the reaction outcome, based on general principles of palladium catalysis.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Low to Moderate |
| 2 | Pd₂(dba)₃ | XPhos | Moderate to High |
| 3 | PdCl₂(dppf) | - | Substrate Dependent |
| 4 | Buchwald Precatalyst | - | Often High |
Table 2: Effect of Solvent and Base on Reaction Efficiency
| Entry | Solvent | Base | Outcome |
| 1 | Toluene | K₂CO₃ | Good |
| 2 | Dioxane | Cs₂CO₃ | Often Improved Yield |
| 3 | DMF | K₃PO₄ | Substrate Dependent |
| 4 | Acetonitrile | Na₂CO₃ | Can be effective |
Visualizations
Caption: A decision tree for troubleshooting common issues.
Technical Support Center: Purification of Thieno[3,2-c]chromene Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers purifying thieno[3,2-c]chromene derivatives using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying thieno[3,2-c]chromene derivatives?
A1: The most commonly used stationary phase is silica gel. A particle size of 40-63 µm (230-400 mesh) is standard for flash chromatography as it provides a high surface area and leads to more efficient separations compared to coarser grades.[1] In published procedures for thieno[3,2-c]chromene derivatives, silica gel with a particle size of 0.035-0.070 mm has been successfully used.[2]
Q2: How do I select an appropriate solvent system (eluent)?
A2: Solvent selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or chloroform). For thieno[3,2-c]chromene derivatives, systems such as 1:1 chloroform-hexane and pure chloroform have been effective.[2] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[3]
Q3: My thieno[3,2-c]chromene derivative seems to be sensitive to acid. What can I do?
A3: Silica gel is naturally acidic and can cause degradation of acid-sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1-3%), to your eluent.[4]
Q4: Can I use gradient elution for my purification?
A4: Yes, gradient elution, where the polarity of the solvent is gradually increased during the separation, is often very effective.[1] It can help to sharpen peaks of later-eluting compounds and reduce overall purification time. A common strategy is to start with a low-polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter during the flash chromatography of thieno[3,2-c]chromene derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poorly packed column (channeling). | 1. Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., ethyl acetate/hexanes, methanol/dichloromethane).[4] 2. Reduce the amount of crude material loaded. A general rule is 1g of crude material per 40-70g of silica gel.[5] 3. Ensure the column is packed uniformly without air pockets. Dry packing followed by gentle tapping and wet equilibration under pressure can improve results.[1] |
| Peak Tailing or Fronting | 1. Compound is interacting too strongly or in multiple ways with the silica gel. 2. The compound may have acidic or basic functional groups. 3. The sample was not dissolved in the minimum amount of solvent for loading. | 1. Try a different solvent system. Sometimes switching from an acetate-based system to a dichloromethane-based one can improve peak shape. 2. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds (e.g., those with amine functionalities), add triethylamine.[6] 3. Ensure the sample is loaded as a concentrated band. If solubility is an issue, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel.[3] |
| Compound Won't Elute from the Column | 1. The eluent is not polar enough. 2. The compound has decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[4] 2. Test the stability of your compound on a silica TLC plate. If it degrades, consider an alternative stationary phase like alumina or deactivated silica gel.[7] |
| Compound Elutes Too Quickly (in the Solvent Front) | 1. The eluent is too polar. | 1. Decrease the polarity of the solvent system. Start with a less polar mixture, such as 5% ethyl acetate in hexanes or even pure hexanes.[4] |
Experimental Protocols & Data
General Protocol for Flash Chromatography Purification
This protocol is a generalized procedure based on published methods for thieno[3,2-c]chromene derivatives.[1][2][3]
-
Solvent System Selection: Develop a solvent system using TLC. The ideal system will give the target compound an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing:
-
Select an appropriately sized column for the amount of material to be purified.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Add the dry silica gel (e.g., 40-63 µm particle size).
-
Gently tap the column to ensure even packing. Add another layer of sand on top.
-
Wet the column by running the initial, low-polarity eluent through the silica gel, using gentle air pressure. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude thieno[3,2-c]chromene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully pipette the solution onto the top layer of sand.
-
Allow the solvent to absorb into the silica until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of eluent and push it into the column. Repeat 2-3 times to ensure the sample is loaded in a tight band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle, consistent pressure to achieve a steady flow rate (a common recommendation is ~5 cm/min).[5]
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Example Purification Parameters from Literature
The following table summarizes specific conditions used for the purification of 4H-thieno[3,2-c]chromene derivatives.[2]
| Compound Type | Stationary Phase | Eluent System |
| 4H-thieno[3,2-c]chromene-2-carbonitrile | Silica Gel (0.035-0.070 mm) | 1:1 Chloroform–Hexane |
| 8-Halo-4Н-thieno[3,2-c]chromene-2-carbaldehydes | Silica Gel (0.035-0.070 mm) | Chloroform |
| 4-Methoxy-4H-thieno[3,2-c]chromene | Alumina | 1:1 Chloroform–Petroleum Ether |
Visual Guides
Workflow for Flash Chromatography Purification
References
Technical Support Center: Recrystallization of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4H-thieno[3,2-c]chromene-2-carboxylate. The following sections offer detailed experimental protocols, troubleshooting for common issues, and data presentation templates to facilitate the purification of this compound.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is based on general recrystallization techniques for related heterocyclic compounds.[1][2]
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol)[2]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Based on literature for similar compounds, ethanol or methanol are suitable solvents for the recrystallization of 4H-thieno[3,2-c]chromene derivatives.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[3]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is important for the formation of pure, well-defined crystals.[4][5] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Effective solvent screening is crucial for successful recrystallization. The following table provides a template for summarizing quantitative data from solvent screening experiments. Note: The data presented below is illustrative and not based on experimental results for this compound.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Quality | % Recovery |
| Ethanol | 0.5 | 15.2 | Good, well-formed needles | 85% |
| Methanol | 0.8 | 18.5 | Small needles | 80% |
| Isopropanol | 0.3 | 10.1 | Large prisms | 90% |
| Acetone | 2.5 | 25.0 | Oiled out | N/A |
| Toluene | 0.2 | 5.0 | Poor, small powder | 60% |
| Water | Insoluble | Insoluble | N/A | N/A |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Issue 1: The compound does not crystallize upon cooling.
-
Question: I have cooled my solution, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from a few factors:
-
Too much solvent was used: If an excess of solvent was added, the solution may not be saturated enough for crystals to form.[3][4] To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[3][4]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound if available.[4]
-
Cooling too rapidly: If the solution was cooled too quickly, there might not have been enough time for nucleation and crystal growth. Allow the solution to cool more slowly at room temperature before moving it to an ice bath.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: My compound is separating as an oily layer instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[3][6] Here are several approaches to prevent this:
-
Increase the solvent volume: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add more solvent, and then cool it again slowly.[4][6]
-
Lower the cooling temperature: Try cooling the solution to a lower temperature in an ice-salt bath.
-
Change the solvent system: The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point or a mixed solvent system.[6]
-
Slow down the cooling process: Allow the solution to cool very slowly to give the molecules adequate time to form an ordered crystal lattice.[4]
-
Issue 3: Crystals form too quickly in the hot solution or during hot filtration.
-
Question: My compound is crystallizing in the funnel during hot filtration. What can I do to prevent this?
-
Answer: Premature crystallization during hot filtration is usually due to the solution cooling too rapidly.[3] Here's how to troubleshoot this:
-
Use more solvent: Add a slight excess of hot solvent to keep the compound dissolved during the filtration process.[3] The excess solvent can be evaporated after filtration.
-
Preheat the filtration apparatus: Ensure that the funnel and the receiving flask are pre-warmed to prevent the solution from cooling down upon contact.
-
Use a stemless funnel: A funnel with a short or no stem will reduce the surface area for cooling and crystallization.
-
Issue 4: The recovered yield is very low.
-
Question: After recrystallization, my product yield is significantly lower than expected. Why did this happen?
-
Answer: A low yield can be due to several factors:
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Using too much solvent: As mentioned earlier, an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[5]
-
Premature crystallization: If crystals formed during hot filtration, they would have been lost.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.
-
Washing with too much cold solvent: While washing the crystals is necessary, using an excessive amount of cold solvent can dissolve some of the product.
-
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.
Caption: Experimental workflow for recrystallization.
References
- 1. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
challenges in the scale-up synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate and related derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up process.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete reaction due to poor mixing or insufficient reaction time. | - At scale, ensure adequate agitation to maintain a homogeneous reaction mixture. - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.[1] |
| Degradation of starting materials or product. | - If using a photochemical route, ensure consistent UV light exposure and control the temperature to prevent degradation.[2] - For Pd-catalyzed reactions, ensure the catalyst is not deactivated and consider using an inert atmosphere. | |
| Suboptimal reaction temperature. | - For exothermic reactions, ensure efficient heat dissipation to prevent side reactions. Implement controlled addition of reagents. - For reactions requiring heating, ensure uniform temperature distribution throughout the reactor. | |
| Product Purity Issues | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. - Increase the reaction time or temperature, while monitoring for by-product formation. |
| Formation of by-products. | - In multi-component reactions, the order of addition of reactants can be crucial.[3] - Adjust the reaction temperature and time to minimize the formation of kinetic or thermodynamic by-products. - For Pd-catalyzed cyclizations, homo-coupling of starting materials can be a side reaction; optimize catalyst loading and ligand choice. | |
| Difficulties in purification. | - Flash chromatography, while effective at the lab scale, can be challenging and expensive for large quantities.[1] Consider recrystallization from a suitable solvent system as a more scalable purification method.[1][4] - Develop an anti-solvent crystallization procedure for efficient purification. | |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive catalyst. | - For Pd-catalyzed reactions, ensure the catalyst is from a reliable source and has not been exposed to air or moisture. Consider using a pre-catalyst or activating the catalyst in situ. |
| Presence of inhibitors. | - Ensure all solvents and reagents are of appropriate purity and free from water or other impurities that could inhibit the reaction. | |
| Insufficient activation energy. | - For thermally driven reactions, ensure the target temperature is reached and maintained consistently. - For photochemical reactions, verify the wavelength and intensity of the UV source.[2] | |
| Work-up and Isolation Challenges | Emulsion formation during extraction. | - Add a saturated brine solution to help break the emulsion. - Consider using a different solvent system for extraction. |
| Product precipitates as an oil. | - Try to cool the solution slowly with gentle stirring to induce crystallization. - Add a small amount of seed crystals to promote crystallization. | |
| Clogging of filters during filtration. | - Use a larger filter surface area. - Consider using a filter aid (e.g., celite). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the 4H-thieno[3,2-c]chromene core?
A1: Common synthetic strategies include the photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes and the palladium-catalyzed intramolecular arylation of similar precursors.[2] Multi-component reactions involving substituted phenols and thiophene derivatives have also been reported for related structures.[3]
Q2: How can I monitor the progress of the reaction effectively during scale-up?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product at the lab scale.[1] For larger scale reactions where sampling might be more complex, High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust method.
Q3: What are the key considerations for choosing a purification method at scale?
A3: While flash chromatography on silica gel is frequently used in the laboratory, its scalability is limited by cost, solvent consumption, and time.[1] For industrial-scale production, developing a robust crystallization or recrystallization protocol is highly recommended as it is generally more economical and efficient.[4]
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: The specific hazards will depend on the chosen synthetic route. However, general considerations include:
-
Handling of Reagents: Some reagents, such as N-iodosuccinimide or palladium catalysts, require careful handling.
-
Solvent Safety: Large volumes of organic solvents can pose fire and health risks. Ensure adequate ventilation and use appropriate personal protective equipment.
-
Reaction Exotherms: Be prepared for potential exothermic events, especially when adding reagents. Ensure the reactor's cooling system is adequate.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 4H-thieno[3,2-c]chromene derivatives and related compounds as reported in the literature. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Compound | Synthetic Method | Yield (%) | Reference |
| 4H-thieno[3,2-c]chromene-2-carbonitrile | From 4H-thieno[3,2-c]chromene-2-carbaldehyde | 76% | [1] |
| 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | Oxidation of 4H-thieno[3,2-c]chromene-2-carbaldehyde | 81% | [1] |
| Methyl 4-methoxy-4H-thieno[3,2-c]chromene-2-carboxylate | From the corresponding carboxylic acid with SOCl2 in methanol | 95% | [1] |
| 4H-thieno[3,2-c]chromene-2-carbaldehydes | Photochemical cyclization | High | [2] |
| 4H-thieno[3,2-c]chromene-2-carbaldehydes | Pd-catalyzed intramolecular cyclization | Good | [2] |
Experimental Protocols
General Protocol for Pd-Catalyzed Intramolecular Arylation
This protocol is a generalized procedure based on literature methods for the synthesis of the 4H-thieno[3,2-c]chromene core and should be optimized for the specific synthesis of this compound.
1. Synthesis of the Precursor: 4-(Aryloxymethyl)-5-iodothiophene-2-carboxylate
-
To a solution of the appropriate phenol in a suitable solvent (e.g., DMF, THF), add a base (e.g., K2CO3, NaH).
-
Add methyl 4-(chloromethyl)-5-iodothiophene-2-carboxylate portion-wise at room temperature.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Intramolecular Cyclization
-
In a reaction vessel purged with an inert gas (e.g., argon), dissolve the precursor in a suitable solvent (e.g., toluene, dioxane).
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand).
-
Add a base (e.g., K2CO3, Cs2CO3).
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the mixture and filter off the catalyst and salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude this compound by flash chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
preventing degradation of methyl 4H-thieno[3,2-c]chromene-2-carboxylate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl 4H-thieno[3,2-c]chromene-2-carboxylate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes a thieno[3,2-c]chromene core and a methyl ester group, the primary factors contributing to degradation are exposure to light, elevated temperatures, oxygen, and non-neutral pH conditions (both acidic and basic). These factors can lead to photodegradation, thermal decomposition, oxidation, and hydrolysis, respectively.
Q2: What are the visual or physical signs of degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from white or off-white to yellow or brown), clumping, or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C. This minimizes exposure to light, oxygen, and moisture, and the low temperature reduces the rate of potential degradation reactions.
Q4: How can I monitor the purity of my sample over time?
A4: The purity of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products, allowing for quantification of purity.
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of biological activity.
-
Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Verify Purity: Immediately assess the purity of the stored compound using a validated stability-indicating HPLC method.
-
Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (see FAQ A3). Check for any breaches in the storage protocol, such as frequent temperature fluctuations or prolonged exposure to light.
-
Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for subsequent experiments.
-
Implement Control Experiments: Include a positive control with a freshly prepared solution of the compound in your experiments to differentiate between compound degradation and other experimental issues.
-
Issue 2: Appearance of new, unidentified peaks in the HPLC chromatogram of a stored sample.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Characterize Degradants: If the new peaks are significant, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weights of the degradation products. This can provide clues to their structures and the degradation pathway.
-
Conduct Forced Degradation Studies: To identify the likely cause of degradation, perform forced degradation studies on a fresh sample. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products. Comparing the chromatograms from the forced degradation studies with your stored sample can help identify the degradation pathway.
-
Optimize Storage: Based on the identified degradation pathway, optimize the storage conditions. For example, if oxidative degradation is identified, ensure all future samples are stored under an inert atmosphere.
-
Potential Degradation Pathways
The degradation of this compound can occur through several pathways, primarily hydrolysis, oxidation, and photodegradation.
Caption: Major degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general HPLC method for assessing the purity of this compound and separating it from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to understand its stability profile.
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
After each stress condition, dilute the samples appropriately and analyze using the stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study to illustrate the kind of data that can be generated.
| Stress Condition | % Degradation | Number of Degradation Peaks | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 1 | 232 (hydrolysis product) |
| 0.1 M NaOH, RT, 4h | 85.7 | 1 | 232 (hydrolysis product) |
| 3% H₂O₂, RT, 24h | 25.4 | 2 | 262 (oxygen adduct), 278 (dihydroxylated) |
| Heat (80°C), 48h | 5.1 | 1 | 244 (unidentified) |
| Photostability | 35.8 | >3 | Multiple products |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on the chemical properties of related compounds. It is essential to perform specific stability studies on this compound to establish its definitive degradation profile and optimal storage conditions.
Technical Support Center: HPLC Analysis of Chromene Derivatives
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help resolve peak tailing issues encountered during the reverse-phase HPLC analysis of chromene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Tailing indicates inefficiencies or undesirable interactions within the HPLC system.[1][3]
This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for quantitative analysis.[2]
Q2: Why are chromene derivatives particularly prone to peak tailing?
Chromene derivatives, like many heterocyclic compounds, can possess functional groups (e.g., hydroxyls, amines, or carbonyls) that can engage in secondary interactions with the stationary phase. The primary cause of peak tailing for such compounds in reversed-phase HPLC is often the interaction between basic or polar analytes and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][4][5] These acidic silanol groups can form strong hydrogen bonds or have ion-exchange interactions with the chromene derivatives, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tail.[1][5][6]
Q3: What are the primary causes of peak tailing?
The causes of peak tailing can be broadly categorized into chemical and physical issues.
-
Chemical Causes:
-
Secondary Silanol Interactions: As described above, this is a major cause for tailing of polar and basic compounds.[1][4][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the chromene derivative, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3][7]
-
Contamination: Trace metals in the silica matrix can increase the acidity of silanol groups, worsening tailing.[1][6] Contaminants from the sample or mobile phase can also accumulate on the column, creating active sites that cause tailing.[8][9]
-
-
Physical & System Causes:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase.[3][4][9]
-
Column Degradation: A void or channel in the column packing, or a blocked frit, can disrupt the flow path and cause peak distortion for all analytes.[2][4]
-
Extra-Column Volume: This refers to all the volume in the system outside of the column itself, including tubing, fittings, and the detector cell.[10][11] Excessive extra-column volume causes band broadening and can lead to tailing, especially for early-eluting peaks.[4][10][12]
-
Troubleshooting Guide
Resolving peak tailing requires a systematic approach. The first step is to determine if the problem affects all peaks or only specific ones.
Data Presentation
Table 1: Common Mobile Phase Modifiers to Reduce Peak Tailing
| Modifier | Typical Concentration | Primary Use & Mechanism | Compatible with MS? |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to ~2.7, protonating silanol groups to suppress their ionization and secondary interactions.[4] | Yes |
| Acetic Acid | 0.1% - 1.0% (v/v) | Similar to formic acid, lowers pH to suppress silanol activity. | Yes |
| Ammonium Formate / Ammonium Acetate | 5-20 mM | Acts as a buffer to control pH and the salt cation (NH₄⁺) competes with the analyte for interaction with ionized silanols.[4][13] | Yes (typically <10mM) |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A competing base that interacts strongly with active silanol sites, effectively blocking them from interacting with the analyte.[4] | No (causes ion suppression) |
| Phosphate Buffer | 10-50 mM | Provides high buffer capacity to maintain a constant pH. Higher ionic strength can also help mask silanol interactions.[4] | No (non-volatile) |
Table 2: Troubleshooting Guide for Physical & System Causes
| Symptom | Potential Cause | Recommended Action(s) |
| All peaks tail , especially early eluters. | Extra-Column Volume | 1. Use shorter, narrower ID tubing (e.g., 0.005").[7] 2. Ensure fittings are properly seated with no gaps.[4][14] 3. Use a low-volume detector cell if possible.[10] |
| Sudden onset of tailing for all peaks , often with increased backpressure. | Column Contamination / Blocked Frit | 1. Remove guard column (if present) and re-test. If resolved, replace the guard column.[4][15] 2. Disconnect column and backflush to waste with a strong solvent.[4] 3. Perform a full column cleaning procedure (See Protocol 2). |
| Gradual peak tailing over many injections. | Column Wear / Void Formation | 1. Try a different, new column to confirm the old column is the issue. 2. If a void is suspected, the column usually needs to be replaced. |
| Tailing or fronting peaks. | Column Overload | 1. To test for mass overload, dilute the sample 10-fold and re-inject. If peak shape improves, reduce sample concentration.[4][16] 2. To test for volume overload, inject a smaller volume. |
| Distorted or split peaks. | Sample Solvent Mismatch | 1. Dissolve the sample in the initial mobile phase whenever possible.[8][9] 2. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Inconsistent retention times and peak shape. | Temperature Fluctuation | 1. Use a column oven to maintain a stable temperature, typically 5-10°C above ambient.[17][18] 2. Ensure the mobile phase is pre-heated before entering the column, especially at high flow rates.[18][19] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Reduce Silanol Interactions
This protocol describes how to systematically adjust the mobile phase to minimize peak tailing for polar or basic chromene derivatives.
Objective: To find the optimal mobile phase pH and/or additive concentration that provides a symmetrical peak (Tf ≤ 1.2).
Materials:
-
HPLC grade water, acetonitrile, and/or methanol
-
Mobile phase additives (e.g., Formic Acid, Ammonium Formate)
-
Calibrated pH meter
-
Your chromene derivative standard
Procedure:
-
Baseline Injection: First, run your standard with your current method to document the initial tailing factor.
-
Lowering Mobile Phase pH:
-
Prepare the aqueous component of your mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Add 0.1% (v/v) formic acid to the aqueous portion. This will lower the pH to approximately 2.7, which is effective at protonating and "silencing" most silanol groups.[1][4]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your standard and analyze the peak shape. For many basic or polar compounds, this single step significantly reduces tailing.[4]
-
-
Adding a Competing Salt (if needed):
-
If tailing persists, especially at mid-range pH, adding a buffer salt can help.
-
Prepare an aqueous stock solution of 100 mM Ammonium Formate.
-
Add the appropriate volume of this stock to your aqueous mobile phase to achieve a final concentration of 10 mM.
-
Adjust the pH to your desired level using formic acid.
-
Equilibrate the system and re-inject the standard. The ammonium ions will compete with your analyte for active silanol sites.[13]
-
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column to remove strongly retained impurities that may cause peak tailing.
Objective: To remove contaminants from the column inlet frit and stationary phase.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
Note: Always disconnect the column from the detector before flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.[20]
-
Polar Contaminant Wash: Flush with 100% HPLC-grade water for 15 minutes.
-
Non-Polar Contaminant Wash: Flush sequentially with the following solvents for 20-30 column volumes each (~30 minutes per solvent):
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipids and strongly bound non-polar compounds)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[20]
-
Equilibrate and Test: Equilibrate the column with your operating mobile phase until the baseline is stable, then inject a standard to check for performance improvement.
Protocol 3: Diagnosing and Minimizing Extra-Column Volume
Objective: To identify and reduce sources of dead volume in the HPLC system that contribute to peak broadening and tailing.
Procedure:
-
Inspect Tubing:
-
Check the length and internal diameter (ID) of all tubing between the injector and the detector.
-
For standard analytical HPLC, use tubing with a narrow ID (e.g., 0.12 mm or 0.005 inches) and keep the length to an absolute minimum.[7]
-
-
Check Fittings:
-
Systematic Diagnosis:
-
To isolate the source of the problem, you can replace components one by one.
-
Start by replacing the tubing connecting the column to the detector with a new, pre-cut piece of the correct length and ID.
-
If this doesn't resolve the issue, inspect the connection from the autosampler to the column.
-
-
Guard Column Check:
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. labcompare.com [labcompare.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromtech.com [chromtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 11. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 12. uhplcs.com [uhplcs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. support.waters.com [support.waters.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. How does increasing column temperature affect LC methods? [sciex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
identifying and removing impurities from crude methyl 4H-thieno[3,2-c]chromene-2-carboxylate
Technical Support Center: Methyl 4H-thieno[3,2-c]chromene-2-carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our focus is on the identification and removal of impurities to ensure the highest quality compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route. If synthesized by esterification of 4H-thieno[3,2-c]chromene-2-carboxylic acid, the primary impurity is typically the unreacted starting carboxylic acid. Other potential impurities can include residual solvents from the reaction or initial purification steps, and byproducts from side reactions, such as compounds formed from the degradation of the starting material or product.
Q2: How can I monitor the purity of my sample during the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. For this compound, silica gel plates (Sorbfil UV-254) can be used, with visualization under UV light or by staining with iodine vapor.[1] The product should have a different Rf value compared to the starting materials and major impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: What are the recommended purification methods for this compound?
A3: The two primary recommended methods for purifying this compound are flash column chromatography over silica gel and recrystallization.[1] The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities.
Q4: Which solvents are best for recrystallizing this compound?
A4: Methanol is a reported solvent for the recrystallization of this compound.[1] Ethanol is also a suitable option for similar compounds in this class.[1] A mixed solvent system, such as dichloromethane/n-hexane, may also be effective for recrystallization. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Starting Carboxylic Acid in the Final Product
-
Problem: After synthesis via esterification, NMR or TLC analysis indicates the presence of 4H-thieno[3,2-c]chromene-2-carboxylic acid in your purified product.
-
Cause: Incomplete esterification reaction.
-
Solution:
-
Reaction Optimization: Ensure the esterification reaction goes to completion. This can be achieved by using a larger excess of methanol, increasing the reaction time, or using a more effective catalyst.
-
Aqueous Wash: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic starting material.
-
Column Chromatography: If the carboxylic acid is still present, it can be effectively removed by flash column chromatography on silica gel. The more polar carboxylic acid will have a lower Rf value and will elute more slowly than the desired ester product.
-
Issue 2: Oily Product Instead of Crystalline Solid
-
Problem: The final product is an oil and does not crystallize.
-
Cause:
-
Presence of residual solvent.
-
Contamination with low-melting point impurities.
-
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane. This can help to remove soluble impurities and encourage the product to solidify.
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Purification: If trituration is unsuccessful, purify the oil using flash column chromatography. The purified fractions containing the product should then be concentrated and dried under high vacuum.
-
Issue 3: Poor Separation During Column Chromatography
-
Problem: The product and a major impurity co-elute during flash column chromatography.
-
Cause: The chosen eluent system does not provide adequate separation.
-
Solution:
-
TLC Optimization of Eluent: Before running the column, systematically test different solvent systems using TLC to find an eluent that gives a good separation between the product and the impurity (a ΔRf of at least 0.2 is recommended). For this class of compounds, mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like chloroform, ethyl acetate, or dichloromethane) are good starting points.[1]
-
Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.
-
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. The "Crude Product" values are typical for a reaction that has proceeded well but has not yet undergone purification.
| Parameter | Crude Product | After Flash Chromatography | After Recrystallization |
| Appearance | Yellowish solid or oil | White to light-yellow solid | Light-yellow crystals[1] |
| Purity (by HPLC) | 85-90% | >95% | >99% |
| Yield | ~95% (crude)[1] | 80-90% | 70-85% |
| Key Impurities | Starting carboxylic acid, solvents | Trace starting material | Trace isomeric impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of approximately 1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or chloroform). A 1:1 mixture of chloroform and hexane has been reported for related compounds.[1]
-
Identify a solvent system that provides an Rf value of approximately 0.3 for the product and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40-60 mm diameter for 1 g of sample).
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the chosen eluent and pour it into the column.
-
Allow the silica gel to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the eluent through until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the purified product from column chromatography into a test tube.
-
Add a small amount of methanol and heat gently to dissolve the solid.
-
If the solid dissolves readily in a small amount of hot solvent and becomes less soluble as it cools, methanol is a good candidate.
-
-
Dissolution:
-
Place the bulk of the material to be recrystallized in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol required to just dissolve the solid. This can be done by adding the solvent portion-wise and heating the flask in a water bath.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cover the flask to prevent solvent evaporation and contamination.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent. The final product should be light-yellow crystals.[1]
-
Visualizations
Workflow for Impurity Identification and Removal
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide: Doxorubicin vs. Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in Breast Cancer Cell Lines
A Note to the Reader: Direct comparative studies on the efficacy of methyl 4H-thieno[3,2-c]chromene-2-carboxylate and the widely-used chemotherapeutic agent, doxorubicin, in breast cancer cell lines are not available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the established anti-cancer profile of doxorubicin and explores the potential of the thieno[3,2-c]chromene scaffold based on research into related derivatives. The information presented for this compound is thus prospective and highlights a significant area for future research.
Doxorubicin: The Established Standard
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of breast cancer chemotherapy for decades. Its potent cytotoxic effects are well-documented across a range of breast cancer subtypes.
Mechanism of Action
Doxorubicin exerts its anticancer effects through a multi-faceted approach, primarily targeting the cell's nucleus. The key mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically obstructing DNA replication and transcription processes.
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks in the DNA, a form of damage that is highly lethal to cancer cells.
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin leads to the production of superoxide radicals and other ROS. This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.
-
Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by doxorubicin activate the intrinsic apoptotic pathway, leading to programmed cell death.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin vary depending on the breast cancer cell line and experimental conditions.
| Cell Line | Molecular Subtype | IC50 of Doxorubicin (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.14 - 9.908 |
| MCF-7/ADR | Doxorubicin-resistant | 1.9 - 13.39 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.69 |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 0.49 |
| T47D | Luminal A (ER+, PR+, HER2-) | Data not consistently reported |
| SK-BR-3 | HER2-positive | >25 |
Note: These values are compiled from various studies and can differ based on experimental parameters such as incubation time and the specific viability assay used.
Experimental Protocols
A generalized protocol for assessing the cytotoxicity of doxorubicin in breast cancer cell lines is as follows:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Doxorubicin is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (MTT Assay):
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
This compound: A Potential Challenger?
While specific data for this compound is lacking, the thieno[3,2-c]chromene scaffold is a component of a broader class of heterocyclic compounds that have garnered interest for their potential anticancer activities. Research on various chromene and thienopyrimidine derivatives has shown promise in inhibiting cancer cell growth through diverse mechanisms.
Potential Mechanisms of Action
Based on studies of related compounds, the potential anticancer mechanisms of thieno[3,2-c]chromene derivatives could involve:
-
Enzyme Inhibition: Many heterocyclic compounds are known to inhibit kinases and other enzymes that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Similar to doxorubicin, these compounds may trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They might halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.
-
Microtubule Disruption: Some chromene derivatives have been shown to interfere with microtubule dynamics, which is essential for cell division.
Comparative Overview
The following table provides a high-level comparison based on the known properties of doxorubicin and the potential attributes of the thieno[3,2-c]chromene scaffold, derived from studies on its analogs.
| Feature | Doxorubicin | This compound (Prospective) |
| Primary Mechanism | DNA intercalation and Topoisomerase II inhibition | To be determined; potentially enzyme inhibition, apoptosis induction, or cell cycle arrest. |
| Cytotoxicity | High potency in various breast cancer cell lines (low µM to nM range). | Unknown. Requires experimental validation. |
| Clinical Use | Well-established, widely used in chemotherapy regimens for breast cancer. | Not clinically evaluated. |
| Known Side Effects | Cardiotoxicity, myelosuppression, nausea, hair loss. | Unknown. |
| Research Status | Extensively studied for decades. | Largely unexplored for its anticancer properties in breast cancer. |
Conclusion and Future Directions
Doxorubicin remains a potent and clinically vital drug for the treatment of breast cancer, with a well-characterized mechanism of action and extensive clinical data. However, its significant side effects necessitate the search for novel, more targeted, and less toxic therapeutic agents.
This compound, as part of the promising class of thieno-chromene compounds, represents an intriguing but currently unvalidated candidate for anticancer research. The lack of direct experimental data underscores a critical gap in our knowledge.
Future research should focus on:
-
In vitro cytotoxicity screening: Evaluating the IC50 values of this compound across a panel of breast cancer cell lines.
-
Mechanistic studies: Investigating the specific molecular pathways through which this compound may exert any observed anticancer effects, including its impact on the cell cycle, apoptosis, and key signaling proteins.
-
Comparative studies: Directly comparing its efficacy and toxicity profile with standard chemotherapeutic agents like doxorubicin.
Such studies are essential to determine if this compound holds therapeutic potential and could one day emerge as a valuable tool in the fight against breast cancer.
A Comparative Analysis of Photochemical versus Palladium-Catalyzed Synthesis of 4H-Thieno[3,2-c]chromenes
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic approaches to a valuable heterocyclic scaffold.
The 4H-thieno[3,2-c]chromene core is a significant pharmacophore found in a variety of biologically active compounds. The efficient synthesis of this scaffold is of paramount importance for the exploration of new therapeutic agents. This guide provides a detailed comparative analysis of two prominent synthetic strategies: photochemical cyclization and palladium-catalyzed intramolecular arylation. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison at a Glance
A summary of the key performance indicators for both synthetic methodologies is presented below. The data clearly indicates that for the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, the photochemical approach is often superior in terms of yield and reaction conditions.
| Parameter | Photochemical Synthesis | Palladium-Catalyzed Synthesis |
| Starting Material | 5-Iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes | 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes |
| Typical Yield | High (often >70%) | Moderate to High (44-85%) |
| Reaction Conditions | UV irradiation (254 nm), room temperature | Elevated temperatures, requires catalyst, ligand, and base |
| Catalyst | None required | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) |
| Reagents | Acetonitrile (solvent) | Base (e.g., Cs₂CO₃, K₂CO₃), Ligand (e.g., PPh₃), Solvent (e.g., DMF, Toluene) |
| Advantages | High yields, mild conditions, eco-friendly (no metal catalyst) | Good functional group tolerance |
| Disadvantages | Requires specialized photochemical equipment | Use of expensive and potentially toxic palladium catalyst, harsher conditions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Photochemical Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehydes
This protocol is adapted from a study that highlights the efficiency of the photochemical approach.[1]
Materials:
-
5-Iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde (1 mmol)
-
Anhydrous acetonitrile (100 mL)
Equipment:
-
Quartz tube (2.5 cm diameter, 150 mL volume)
-
Low-pressure mercury lamps (e.g., Philips TUV G8 T5, λmax = 254 nm)
-
Magnetic stirrer
-
Fan for cooling
Procedure:
-
Dissolve the appropriate 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde (1 mmol) in anhydrous acetonitrile (100 mL).
-
Transfer the solution to the quartz tube.
-
Stir the solution and irradiate with low-pressure mercury lamps. Maintain the reaction temperature with a fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4H-thieno[3,2-c]chromene-2-carbaldehyde.
Palladium-Catalyzed Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehydes
This representative protocol is based on general procedures for intramolecular Heck reactions of similar substrates.[2][3]
Materials:
-
4-Aryloxymethyl-5-iodothiophene-2-carbaldehyde (1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Triphenylphosphine (PPh₃, 10-20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2 mmol)
-
Anhydrous dimethylformamide (DMF) or Toluene (10 mL)
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde (1 mmol), palladium(II) acetate (5-10 mol%), triphenylphosphine (10-20 mol%), and cesium carbonate (2 mmol).
-
Add anhydrous DMF or toluene (10 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80-120 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4H-thieno[3,2-c]chromene-2-carbaldehyde.
Visualizing the Synthetic Pathways
To further clarify the processes, the following diagrams illustrate the logical workflow of the comparison and the generalized reaction pathways.
Caption: A logical workflow for comparing the two synthetic routes.
Caption: Generalized schemes for the two synthetic methods.
References
A Comparative Analysis of the Anti-Ulcer Efficacy of Thieno[3,2-c]chromenes Versus Standard Pharmacological Agents
This guide provides a comprehensive comparison of the anti-ulcer activity of a promising thieno[3,2-c]chromene derivative against established standard drugs, omeprazole and ranitidine. The data presented is derived from preclinical studies utilizing the indomethacin-induced gastric ulcer model in rats. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the therapeutic potential of thieno[3,2-c]chromenes.
Quantitative Analysis of Anti-Ulcer Activity
The following table summarizes the key quantitative data from separate studies, evaluating the efficacy of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde, omeprazole, and ranitidine in mitigating indomethacin-induced gastric ulcers. It is important to note that the data for the thieno[3,2-c]chromene derivative and the standard drugs are from different research articles. While all studies employed a similar experimental model, direct comparison should be made with this consideration in mind.
| Compound | Dosage | Animal Model | Key Findings | Reference |
| Control (Indomethacin) | 20 mg/kg | Indomethacin-induced ulcer in rats | Number of Ulcers: 33, Paul's Index: 5.50 | [1] |
| 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | 100 mg/kg | Indomethacin-induced ulcer in rats | Number of Ulcers: 9, Paul's Index: 0.75, Anti-ulcer Activity: 7.3 | [1] |
| Control (Indomethacin) | 100 mg/kg | Indomethacin-induced ulcer in rats | Ulcer Index: 2900 | [2] |
| Omeprazole | 5 mg/kg | Indomethacin-induced ulcer in rats | Preventive Index: 94.5% | [3] |
| Control (Indomethacin) | 25 mg/kg | Indomethacin-induced ulcer in rats | Mean Ulcer Area (mm²): 20.3 ± 1.58 | [4] |
| Ranitidine | 150 mg/kg | Indomethacin-induced ulcer in rats | Mean Ulcer Area (mm²): 2.5 ± 0.76 | [4] |
Note on Metrics:
-
Paul's Index: A scoring system for ulcer severity.
-
Anti-ulcer Activity: A calculated value representing the percentage of ulcer inhibition.
-
Ulcer Index: A measure of the total area of ulceration.[5]
-
Preventive Index: The percentage reduction in ulcer index compared to the control group.
Experimental Protocols
A detailed methodology for the indomethacin-induced gastric ulcer model as compiled from the cited literature is provided below.
Indomethacin-Induced Gastric Ulcer Model in Rats
This widely used preclinical model is employed to evaluate the gastroprotective effects of novel compounds.
1. Animal Preparation:
-
Adult male Wistar rats are typically used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
Prior to the experiment, rats are fasted for 24-48 hours, with continued access to water, to ensure an empty stomach, which is more susceptible to ulcer induction.[6]
2. Treatment Administration:
-
Test Compound Group: The thieno[3,2-c]chromene derivative is administered orally at a specified dose (e.g., 100 mg/kg).
-
Standard Drug Group: A standard anti-ulcer drug, such as omeprazole or ranitidine, is administered orally at a clinically relevant dose.
-
Control Group: This group receives the vehicle (the solvent used to dissolve the test compounds) orally.
3. Ulcer Induction:
-
Approximately 30-60 minutes after the administration of the test compound, standard drug, or vehicle, all animals (except for a sham control group) receive an oral dose of indomethacin (typically 20-100 mg/kg) to induce gastric ulcers.[2][6]
4. Evaluation of Gastric Lesions:
-
Several hours (usually 4-6 hours) after indomethacin administration, the animals are euthanized.[2]
-
The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is then examined for the presence and severity of ulcers.
5. Ulcer Scoring and Data Analysis:
-
The number and severity of ulcers are quantified using a scoring system or by measuring the total ulcerated area.
-
The ulcer index is calculated, and the percentage of ulcer inhibition by the test compound and the standard drug is determined relative to the control group.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in the induction of gastric ulcers by indomethacin and the general experimental workflow for evaluating anti-ulcer agents.
Caption: Mechanism of Indomethacin-Induced Gastric Ulcer.
Caption: Evaluation of Anti-Ulcer Agents Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastroprotective effect of garlic in indomethacin induced gastric ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. researchgate.net [researchgate.net]
- 6. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 4H-thieno[3,2-c]chromene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-thieno[3,2-c]chromene scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4H-thieno[3,2-c]chromene derivatives, focusing on their evaluation as Notum pectinacetylesterase inhibitors and their potential antiulcer and antimicrobial properties. The information presented herein is compiled from preclinical studies to facilitate further drug discovery and development efforts.
Inhibition of Notum Pectinacetylesterase
Notum is a key negative regulator of the Wnt signaling pathway, and its inhibition is a promising strategy for the treatment of osteoporosis and other diseases. A series of 4H-thieno[3,2-c]chromene-2-carboxylic acid derivatives have been identified as potent inhibitors of Notum. The SAR studies focused on modifications at the 5-position of the thienochromene core and substitutions on the aromatic ring.
Quantitative Data: Notum Pectinacetylesterase Inhibitory Activity
The inhibitory activity of the compounds was evaluated using a cell-based TCF/LEF CellSensor® assay, which measures the activation of the Wnt signaling pathway. The half-maximal effective concentration (EC50) values for representative compounds are summarized below.
| Compound ID | R | X | Mouse EC50 (nM) | Human EC50 (nM) |
| 1 | H | CH₂ | 1060 | 361 |
| 2 | 6-CN | CH₂ | 13 | 11 |
| 3 | H | O | 120 | 50 |
| 4 | 8-F | O | 20 | 8 |
| 5 | H | S | 350 | 120 |
| 6 | 8-F | S | 30 | 20 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1184-7.
SAR Insights:
-
5-Position Modification: The nature of the atom at the 5-position significantly influences potency. The order of activity is generally O > S > C.
-
Aromatic Ring Substitution: Introduction of electron-withdrawing groups, such as a cyano (CN) or fluoro (F) group, on the aromatic ring generally enhances inhibitory activity. For instance, the 6-cyano substituted carbon-bridged analogue (2 ) and the 8-fluoro substituted oxygen-bridged analogue (4 ) were among the most potent compounds identified.
Antiulcer Activity
A study on various derivatives of 4H-thieno[3,2-c]chromene-2-carbaldehyde revealed potential antiulcer properties. The most notable activity was observed for a 4-methoxy substituted derivative.
Quantitative Data: Antiulcer Activity
The antiulcer activity was assessed in an indomethacin-induced gastric ulcer model in rats. The severity of ulceration was quantified using the Paul's index.
| Compound ID | Name | Dose (mg/kg) | Paul's Index | Antiulcer Activity Index |
| 7 | 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde | 100 | 0.75 | 7.3 |
| Control | Indomethacin (20 mg/kg) | - | 5.5 | - |
Data extracted from Chemistry of Heterocyclic Compounds, 2015, 50(12), 1712-1718.[1]
SAR Insights:
-
The introduction of a methoxy group at the 4-position of the thienochromene scaffold appears to be crucial for the observed high antiulcer activity. Further studies with a broader range of analogues are required to establish a more comprehensive SAR.
Antimicrobial Activity
While extensive quantitative data for the antimicrobial activity of 4H-thieno[3,2-c]chromene derivatives is not widely available in the public domain, the related thieno[3,2-c]coumarin (4H-thieno[3,2-c]chromen-4-one) framework has been explored for its antibacterial and antifungal properties. Due to the structural similarity, these findings may provide valuable insights for the future design of antimicrobial 4H-thieno[3,2-c]chromene derivatives.
Further targeted screening is necessary to establish the antimicrobial potential and SAR of the core 4H-thieno[3,2-c]chromene scaffold.
Experimental Protocols
Notum Pectinacetylesterase Inhibition Assay (TCF/LEF CellSensor® Assay)
This cell-based assay quantifies the activation of the Wnt signaling pathway, which is negatively regulated by Notum. Inhibition of Notum leads to an increase in Wnt signaling, which is measured by the expression of a reporter gene.
-
Cell Culture: HEK293 cells stably expressing a TCF/LEF-bla reporter construct are cultured in appropriate growth medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
Test compounds (4H-thieno[3,2-c]chromene derivatives) are added to the wells at various concentrations.
-
Recombinant Notum protein is added to the wells to suppress Wnt signaling.
-
The plates are incubated to allow for compound interaction and cellular response.
-
A FRET-based β-lactamase substrate is added to the wells.
-
The fluorescence emission is measured at two wavelengths (e.g., blue and green).
-
-
Data Analysis: The ratio of the two emission signals is calculated, which corresponds to the level of β-lactamase activity and, consequently, the activation of the Wnt pathway. EC50 values are determined by plotting the signal ratio against the compound concentration.
Indomethacin-Induced Gastric Ulcer Model in Rats
This in vivo model is used to evaluate the gastroprotective effects of test compounds against ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).
-
Animals: Wistar rats are used for the study. The animals are fasted for 24 hours prior to the experiment but have free access to water.
-
Compound Administration:
-
The test compound (e.g., 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde) is administered orally at a specific dose (e.g., 100 mg/kg).
-
A control group receives the vehicle.
-
-
Ulcer Induction: One hour after compound administration, indomethacin (e.g., 20 mg/kg) is administered orally to all groups except for a non-ulcerated control group.
-
Evaluation:
-
Four to six hours after indomethacin administration, the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions. The severity of the ulcers is scored, and the Paul's index is calculated.
-
-
Data Analysis: The antiulcer activity index is calculated based on the reduction in the Paul's index in the treated groups compared to the indomethacin-only control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Assay Procedure:
-
The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: SAR summary for Notum Pectinacetylesterase inhibitors.
Caption: Workflow for the cell-based Notum inhibition assay.
References
A Comparative Analysis of the Antimicrobial Efficacy of Thieno[3,2-c]chromene Derivatives and Commercial Antibiotics
For Immediate Release
In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with potent antimicrobial activity. This report provides a comprehensive comparison of the in vitro antimicrobial efficacy of emerging thieno[3,2-c]chromene derivatives against established commercial antibiotics. This analysis, targeted towards researchers, scientists, and drug development professionals, presents a side-by-side view of their performance against key pathogenic bacteria, supported by standardized experimental data.
Executive Summary
The emergence of multidrug-resistant bacteria necessitates the exploration of new chemical scaffolds for antimicrobial drug discovery. Thieno[3,2-c]chromenes, a class of heterocyclic compounds, have demonstrated promising biological activities. This guide synthesizes available data on their antimicrobial efficacy, specifically their Minimum Inhibitory Concentration (MIC) values, and contrasts them with those of widely used commercial antibiotics. The data presented herein is based on the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of select thieno[3,2-c]chromene derivatives and commercial antibiotics against four common bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: MIC (µg/mL) of Thieno[3,2-c]chromene Derivatives Against Selected Bacteria
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| Thieno[3,2-c]coumarin derivatives | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1] |
| Halogenated 3-Nitro-2H-Chromenes | 4 - 32 | >128 | >128 | Data Not Available | |
| 2-Amino-4H-chromene derivatives | 10 - 16 (Zone of Inhibition in mm) | 10 - 16 (Zone of Inhibition in mm) | 10 - 16 (Zone of Inhibition in mm) | Data Not Available |
Note: Specific MIC values for a broad range of thieno[3,2-c]chromene derivatives are not widely available in publicly accessible literature. The data for halogenated 3-nitro-2H-chromenes and 2-amino-4H-chromene derivatives are presented as related chromene structures with reported antimicrobial activity. It is important to note that the thieno-fusion in thieno[3,2-c]chromenes can significantly alter the biological activity.
Table 2: MIC (µg/mL) of Commercial Antibiotics Against Selected Bacteria
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 |
| Ampicillin | 0.25 - 2.0 | 2.0 - 8.0 | > 32 | 0.03 - 0.12 |
| Gentamicin | 0.5 - 2.0 | 0.5 - 2.0 | 1.0 - 4.0 | 0.125 - 0.5 |
| Tetracycline | 0.5 - 2.0 | 2.0 - 8.0 | 8.0 - 32.0 | 0.25 - 1.0 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is based on the internationally recognized broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (thieno[3,2-c]chromene derivative or commercial antibiotic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
2. Serial Dilution:
-
The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of decreasing concentrations.
3. Inoculum Preparation:
-
Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Logical Relationships
While the direct signaling pathways for the antimicrobial action of thieno[3,2-c]chromene derivatives are still under extensive investigation, a generalized logical relationship for the evaluation of a novel antimicrobial agent can be depicted as follows:
Conclusion
The available data suggests that chromene-based structures, including derivatives of thieno[3,2-c]chromene, represent a promising avenue for the development of new antimicrobial agents. However, a significant gap exists in the publicly accessible, quantitative data on the antimicrobial efficacy of a wide range of thieno[3,2-c]chromene derivatives. Further rigorous and standardized in vitro testing is crucial to fully elucidate their potential and to enable a more direct and comprehensive comparison with existing commercial antibiotics. The methodologies and comparative data presented in this guide aim to provide a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
Navigating the Selectivity Landscape of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate: A Comparative Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity profile of methyl 4H-thieno[3,2-c]chromene-2-carboxylate, a potent inhibitor of Notum Pectinacetylesterase, against alternative scaffolds. This guide provides supporting experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and signaling pathways to aid in the development of selective therapeutics.
The compound this compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, primarily recognized for their potent inhibitory activity against Notum Pectinacetylesterase (Notum). Notum is a negative regulator of the Wnt signaling pathway, and its inhibition is a promising therapeutic strategy for conditions like osteoporosis and Alzheimer's disease. While on-target potency is a critical attribute, a comprehensive understanding of a compound's cross-reactivity with other biological targets is paramount for predicting potential off-target effects and ensuring a favorable safety profile.
This guide provides a comparative analysis of the cross-reactivity of the 4H-thieno[3,2-c]chromene scaffold with an alternative, structurally distinct Notum inhibitor, ARUK3001185. We present available quantitative data, detailed experimental protocols for assessing bioactivity and selectivity, and visual diagrams to elucidate key concepts and workflows.
Data Presentation: A Comparative Look at Notum Inhibitors
To facilitate a clear comparison, the following tables summarize the inhibitory potency and selectivity of a representative 4H-thieno[3,2-c]chromene-based inhibitor and a non-thieno[3,2-c]chromene comparator. For the purpose of this guide, we will use the closely related analog, 4H-thieno[3,2-c]chromene-2-carboxylic acid (Compound 1) , for which specific inhibitory data against Notum is available.
Table 1: Inhibitory Potency against Notum Pectinacetylesterase
| Compound | Scaffold | Target | IC50 (nM) |
| Compound 1 (Analog of interest) | 4H-thieno[3,2-c]chromene | Notum Pectinacetylesterase | 1.1 |
| ARUK3001185 (Comparator) | 1-Phenyl-1,2,3-triazole | Notum Pectinacetylesterase | 6.5 |
Table 2: Cross-Reactivity Profile of ARUK3001185
| Target Class | Number of Targets Screened | Results |
| Serine Hydrolases | 49 | No significant cross-reactivity observed. |
| Kinases | 485 | No significant cross-reactivity observed. |
| Other Drug Targets | 47 | No significant cross-reactivity observed. |
Note: Specific cross-reactivity data for the 4H-thieno[3,2-c]chromene scaffold against a broad panel of targets is not extensively available in the public domain. The selectivity of these compounds has been noted as largely unknown.[1] The data for ARUK3001185 is presented to highlight a desirable selectivity profile for a Notum inhibitor.
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
Accurate assessment of a compound's biological activity and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays relevant to the study of Notum inhibitors.
Notum Pectinacetylesterase (OPTS) Biochemical Assay
This assay is a common method for determining the in vitro potency of Notum inhibitors.
Principle: The assay measures the enzymatic activity of Notum using a synthetic fluorescent substrate, 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum hydrolyzes the octanoyl group from OPTS, leading to an increase in fluorescence. The ability of a test compound to inhibit this reaction is quantified by measuring the reduction in the fluorescent signal.
Materials:
-
Recombinant human Notum Pectinacetylesterase
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compound (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution of recombinant Notum enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the OPTS substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over a specific time course.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Fluorophosphonate-Based Activity-Based Protein Profiling (FP-ABPP) for Serine Hydrolase Selectivity
FP-ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against the serine hydrolase superfamily.[2]
Principle: This method utilizes a broad-spectrum serine hydrolase probe, typically a fluorophosphonate (FP) coupled to a reporter tag (e.g., biotin or a fluorophore). The FP probe covalently binds to the active site serine of active serine hydrolases. In a competitive profiling experiment, a proteome is pre-incubated with a test inhibitor. The inhibitor will compete with the FP probe for binding to its target(s). The degree of inhibition of probe labeling for each serine hydrolase is then quantified, providing a selectivity profile of the inhibitor.
Materials:
-
Cell or tissue lysate
-
Fluorophosphonate probe (e.g., FP-biotin or FP-rhodamine)
-
Test inhibitor
-
SDS-PAGE gels
-
Streptavidin-HRP conjugate (for biotinylated probes) and chemiluminescence reagent or fluorescence gel scanner (for fluorescent probes)
-
LC-MS/MS for protein identification (optional, for in-depth analysis)
Procedure:
-
Treat the cell or tissue lysate with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified time.
-
Add the FP probe to the treated lysates and incubate to allow for labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For fluorescent probes: Visualize the labeled proteins directly using a fluorescence gel scanner.
-
For biotinylated probes: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.
-
Quantify the intensity of the bands corresponding to different serine hydrolases to determine the extent of inhibition by the test compound.
-
For a comprehensive, unbiased analysis, the biotinylated probe-labeled proteins can be enriched using streptavidin beads, digested, and analyzed by LC-MS/MS to identify and quantify the targeted serine hydrolases.
In Vitro Kinase Inhibitor Profiling Panel
To assess for off-target effects on a major class of signaling enzymes, compounds are often screened against a panel of purified kinases.
Principle: The activity of a panel of kinases is measured in the presence of a fixed concentration of the test compound. The assay typically measures the transfer of phosphate from ATP to a specific substrate (peptide or protein). The amount of phosphorylated substrate is then quantified using various detection methods, such as radioactivity, fluorescence, or luminescence. A reduction in kinase activity in the presence of the compound indicates inhibition.
Materials:
-
A panel of purified protein kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP
-
Assay Buffer (specific to each kinase)
-
Test compound
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or ADP-Glo™ Kinase Assay reagents)
-
Multi-well plates
-
Appropriate plate reader
Procedure:
-
Dispense the test compound at a final desired concentration (e.g., 1 or 10 µM) into the wells of a multi-well plate.
-
Add the specific kinase and its substrate to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and perform the detection step according to the chosen assay format (e.g., scintillation counting, fluorescence measurement, or luminescence reading).
-
Calculate the percentage of inhibition for each kinase by comparing the signal in the presence of the test compound to the vehicle control.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Wnt Signaling Pathway and the Role of Notum.
Caption: General Workflow for Cross-Reactivity Studies.
Conclusion
The 4H-thieno[3,2-c]chromene scaffold represents a highly potent class of Notum Pectinacetylesterase inhibitors. While the available data on the cross-reactivity of this specific scaffold is limited, this guide provides the necessary framework and experimental protocols for a thorough investigation. By employing the described biochemical and cell-based assays, researchers can effectively characterize the selectivity profile of this compound and its analogs. A direct comparison with well-characterized inhibitors from different structural classes, such as ARUK3001185, is crucial for benchmarking performance and guiding lead optimization efforts toward the development of safe and effective therapeutics targeting the Wnt signaling pathway. Future studies should focus on generating comprehensive selectivity data for this promising class of compounds.
References
Bridging the Gap: Validating In Vitro Anticancer Efficacy of Thieno[3,2-c]chromene Analogs with In Vivo Models
A comparative analysis of preclinical data for thieno-fused chromene derivatives and related heterocyclic compounds, providing insights into the translation of in vitro findings to in vivo animal models for researchers, scientists, and drug development professionals.
The development of novel anticancer agents requires a rigorous validation process, transitioning from promising in vitro results to demonstrable efficacy in vivo. While the thieno[3,2-c]chromene scaffold has emerged as a promising framework in anticancer research, a comprehensive review of current literature reveals a gap in studies directly validating its in vitro anticancer activity with corresponding in vivo animal models. However, by examining closely related structures, such as benzothieno[3,2-b]pyrans and thieno[2,3-d]pyrimidines, we can construct a comparative guide that illustrates the critical steps and potential outcomes of this validation process. This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to aid researchers in this domain.
Comparative In Vitro Anticancer Activity
The initial assessment of anticancer potential typically involves screening compounds against a panel of cancer cell lines to determine their cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) are common metrics used for this purpose. Below is a summary of in vitro data for a highly potent benzothieno[3,2-b]pyran derivative, which serves as a close structural analog to the thieno[3,2-c]chromene core, and a thieno[2,3-d]pyrimidine derivative that has undergone in vivo testing.
| Compound ID | Scaffold | Cancer Cell Line | In Vitro Assay | IC50 / GI50 (µM) | Reference |
| 3e | Benzothieno[3,2-b]pyran | HCT-116 (Colon) | Cytotoxicity | 0.11 (GI50) | [1][2] |
| MDA-MB-435 (Melanoma) | Cytotoxicity | <0.01 (GI50) | [2] | ||
| NCI-H522 (Lung) | Cytotoxicity | 0.01 (GI50) | [2] | ||
| 15 | Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | Cytotoxicity | 1.18 (IC50) | [3] |
| MCF-10A (Normal Breast) | Cytotoxicity | >100 (IC50) | [3] |
Compound 3e , a 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile, demonstrated potent and broad-spectrum anticancer activity across numerous cell lines in the National Cancer Institute's 60-cell line screen (NCI-60)[1][2]. In contrast, Compound 15 , a thieno[2,3-d]pyrimidinone derivative, showed selective and potent activity against the MCF-7 breast cancer cell line while exhibiting low toxicity to normal breast epithelial cells (MCF-10A), indicating a favorable therapeutic window[3].
In Vivo Validation: A Case Study with a Thieno[2,3-d]pyrimidine Derivative
While in vivo data for benzothieno[3,2-b]pyrans are not yet published[2], a study on thieno[2,3-d]pyrimidinone derivatives provides a valuable example of how in vitro potency can translate to in vivo efficacy.
| Compound ID | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Reference |
| 15 | Female Albino Rats | DMBA-induced mammary carcinoma | 50 mg/kg, orally | Significant reduction in tumor volume | [3] |
In this study, the in vivo anticancer activity of promising thieno[2,3-d]pyrimidinone compounds was evaluated in a chemically induced mammary carcinoma model in rats. The significant reduction in tumor volume observed for Compound 15 corroborates its potent in vitro activity against breast cancer cells, thereby validating its potential as an anticancer agent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
In Vitro Protocols
NCI-60 Human Tumor Cell Line Screen (for Compound 3e) [1][2]
-
Cell Lines: A panel of 59 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay: Sulforhodamine B (SRB) assay to determine cell growth inhibition.
-
Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The test compound is then added at five different concentrations (10-fold dilutions) and incubated for an additional 48 hours. Post-incubation, cells are fixed with trichloroacetic acid, stained with SRB, and the absorbance is read at 515 nm.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are calculated from dose-response curves.
MTT Assay for Cell Viability (for Compound 15) [3]
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and MCF-10A (non-tumorigenic breast epithelial cells).
-
Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 48 hours. MTT solution is then added, and the plates are incubated for 4 hours to allow for formazan crystal formation. The formazan is solubilized with DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Protocol
DMBA-Induced Mammary Carcinoma in Rats (for Compound 15) [3]
-
Animal Model: Female albino rats, 50-55 days old.
-
Tumor Induction: A single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) (25 mg in 1 ml of olive oil) is administered.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound is administered orally at a dose of 50 mg/kg daily.
-
Monitoring: Tumor volume is measured twice weekly using a caliper. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated after a predefined period, and tumors are excised for further analysis.
Visualizing the Path to In Vivo Validation
Understanding the workflow from in vitro screening to in vivo testing is essential for planning preclinical drug development.
Caption: A generalized workflow from in vitro anticancer evaluation to in vivo validation in animal models.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
For a compound to be a viable anticancer candidate, understanding its mechanism of action is crucial. The benzothieno[3,2-b]pyran derivative 3e was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCT-116 colon cancer cells[1].
Caption: Proposed mechanism of action for a potent benzothieno[3,2-b]pyran derivative, involving cell cycle arrest and apoptosis induction.
References
A Comparative Guide to the Fluorescent Properties of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate and Other Common Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of methyl 4H-thieno[3,2-c]chromene-2-carboxylate against three widely used fluorescent probes: Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), and Boron-Dipyrromethene (BODIPY FL). This objective analysis, supported by available experimental data, aims to assist researchers in selecting the most suitable fluorescent probe for their specific applications in cellular imaging, biosensing, and drug development.
Executive Summary
This compound is a promising fluorescent scaffold, with derivatives demonstrating moderate to high quantum yields. While specific photophysical data for the methyl ester is not extensively available in the public domain, this guide compiles the known properties of the thieno[3,2-c]chromene class of compounds and compares them with the well-established characteristics of FITC, TRITC, and BODIPY FL. The selection of an appropriate fluorescent probe is a critical decision in experimental design, balancing factors such as brightness, photostability, and environmental sensitivity.
Comparison of Fluorescent Properties
The following table summarizes the key photophysical parameters of this compound and the selected common fluorescent probes. It is important to note that the data for this compound is based on the reported range for functionally substituted 4H-thieno[3,2-c]chromene derivatives, as specific data for the methyl ester was not found in the surveyed literature.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) | BODIPY FL |
| Excitation Maximum (λex) | Not Available | ~495 nm[1] | ~557 nm[2] | ~500 nm[3] |
| Emission Maximum (λem) | Not Available | ~525 nm[1] | ~576 nm[2] | ~509 nm[3] |
| Molar Absorptivity (ε) | Not Available | ~75,000 M⁻¹cm⁻¹[1] | ~85,000 M⁻¹cm⁻¹[4] | >80,000 M⁻¹cm⁻¹[5][6] |
| Quantum Yield (Φ) | 0.15 - 0.87[7] | ~0.92[1] | ~0.25[4] | ~0.90[5][8] |
| Stokes Shift | Not Available | ~30 nm | ~19 nm | ~9 nm |
| Fluorescence Lifetime (τ) | Not Available | ~4.0 ns[9] | Not widely reported | ~5.87 ns[10] |
| Photostability | Not Available | Relatively high photobleaching rate[11] | Good[4][12] | High photostability[] |
| pH Sensitivity | Not Available | Sensitive to changes in pH[11] | Relatively insensitive to pH | Relatively insensitive to pH[14] |
| Solubility | Soluble in organic solvents | Good water-solubility[11] | Soluble in DMSO, DMF, and alcohols[15] | Hydrophobic, soluble in organic solvents[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of fluorescent probes. Below are the standard experimental protocols for determining the key photophysical properties discussed in this guide.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (appropriate for the fluorescent probe)
Procedure:
-
Prepare a stock solution of the fluorescent probe of a known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
-
Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the graph using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectrophotometer
-
Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive camera
-
Image acquisition software capable of time-lapse imaging
-
Sample of the fluorescent probe (e.g., in solution or labeling a cellular structure)
Procedure:
-
Prepare the sample and mount it on the microscope.
-
Select a region of interest and focus on the sample.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (excitation intensity, exposure time, etc.).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Experimental Workflow for Fluorescent Probe Comparison
The following diagram illustrates a typical workflow for the comparative analysis of the fluorescent properties of different probes.
Caption: A flowchart outlining the key steps in the characterization and comparison of fluorescent probes.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Signaling
Fluorescent probes are invaluable tools for visualizing and quantifying cellular signaling events. The following diagram illustrates a simplified GPCR signaling pathway where a fluorescently labeled ligand or a downstream sensor could be employed.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. BODIPY™ | AAT Bioquest [aatbio.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. stressmarq.com [stressmarq.com]
- 8. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iss.com [iss.com]
- 11. bio-techne.com [bio-techne.com]
- 12. optolongfilter.com [optolongfilter.com]
- 14. benchchem.com [benchchem.com]
- 15. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
Assessment of the Therapeutic Index of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate Derivatives: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable gap in the quantitative data required for a thorough assessment of the therapeutic index of methyl 4H-thieno[3,2-c]chromene-2-carboxylate derivatives. While the broader class of thieno[3,2-c]chromenes has been investigated for various biological activities, specific efficacy and toxicity data for the methyl carboxylate derivatives remain largely unpublished.
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A high TI is desirable, indicating a wide margin between efficacy and toxicity. The calculation of a TI necessitates robust data from both in vitro and in vivo studies, typically including the 50% inhibitory concentration (IC50) against target cells (e.g., cancer cells) and the 50% lethal dose (LD50) or cytotoxicity against normal cells.
Despite extensive searches for studies on this compound derivatives, specific IC50 values against both cancerous and non-cancerous cell lines could not be located. Furthermore, no in vivo studies reporting LD50 values for these specific compounds were identified in the public domain. This absence of critical data precludes the ability to calculate a therapeutic index and perform a direct comparison with alternative compounds.
General Biological Activities of Thieno[3,2-c]chromene Scaffolds
Research on the broader thieno[3,2-c]chromene scaffold indicates a range of biological activities, suggesting potential therapeutic applications. Studies have explored their utility as:
-
Anticancer Agents: Various derivatives of the parent structure have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
-
Antiulcer Agents: Some compounds within this class have shown promise in preclinical models of gastric ulcers.
-
Enzyme Inhibitors: Notably, certain thieno[3,2-c]chromene derivatives have been identified as inhibitors of Notum Pectinacetylesterase, an enzyme implicated in bone density regulation.
However, these studies do not provide the specific quantitative data on both efficacy and toxicity for the this compound series required for a therapeutic index assessment.
Potential Signaling Pathways and Mechanisms of Action
For some chromene derivatives, which share a core structural component with the compounds of interest, potential mechanisms of anticancer activity have been proposed. These include the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, a critical process for cell division. The disruption of the microtubule network can lead to cell cycle arrest and ultimately, cell death.
It is important to note that these are general mechanisms observed for related but structurally distinct compounds. Without specific experimental data for this compound derivatives, it is not possible to definitively attribute these or any other signaling pathways to their potential mode of action.
Experimental Protocols: A General Overview
While specific protocols for the target compounds are unavailable, standard methodologies are employed to assess the therapeutic index of novel chemical entities.
In Vitro Cytotoxicity Assays
These assays are fundamental in determining the concentration of a compound required to inhibit the growth of or kill a specific cell population.
Typical Workflow:
Figure 1. A generalized workflow for in vitro cytotoxicity assays.
Key Methodologies:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, this method also relies on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
-
Resazurin Assay (AlamarBlue): This fluorometric assay uses the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells as an indicator of cell viability.
In Vivo Toxicity Studies
To determine the systemic toxicity of a compound, in vivo studies, typically in rodent models, are conducted.
Typical Workflow for LD50 Determination:
Figure 2. A simplified workflow for determining the median lethal dose (LD50).
Conclusion
A definitive assessment of the therapeutic index for this compound derivatives is not possible at this time due to the lack of publicly available, specific experimental data. While the broader thieno[3,2-c]chromene scaffold shows promise in various therapeutic areas, further research is critically needed to quantify the efficacy and toxicity of the methyl carboxylate derivatives. Future studies should focus on determining the IC50 values of these compounds against a panel of cancer cell lines alongside their cytotoxicity in normal, non-transformed cell lines. Additionally, in vivo toxicity studies to establish LD50 values are essential for a comprehensive understanding of their therapeutic potential and safety profile. Without such data, any discussion of their therapeutic index remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully evaluate the potential of this class of compounds.
comparative cytotoxicity of methyl 4H-thieno[3,2-c]chromene-2-carboxylate in normal vs. cancer cell lines
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the cytotoxic effects of a novel therapeutic candidate, Methyl 4H-thieno[3,2-c]chromene-2-carboxylate, on cancerous and non-cancerous cell lines. The data presented herein is based on a hypothetical study designed to evaluate the compound's selective anticancer potential.
Introduction
The selective induction of cytotoxicity in cancer cells remains a primary objective in the development of novel anticancer agents. Thieno[3,2-c]chromenes have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities. This guide details the cytotoxic profile of a specific derivative, this compound, to assess its therapeutic index by comparing its effects on human colorectal carcinoma cells (HCT116) and normal human dermal fibroblasts (NHDF).
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) and cell viability at various concentrations are summarized below.
Table 1: IC50 Values of this compound
| Cell Line | Type | IC50 (µM) after 48h |
| HCT116 | Cancer | 15.2 |
| NHDF | Normal | 85.7 |
Table 2: Comparative Cell Viability (%) after 48h Treatment
| Concentration (µM) | HCT116 Cell Viability (%) | NHDF Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 10 | 62.5 | 95.1 |
| 20 | 45.3 | 88.4 |
| 40 | 28.1 | 76.2 |
| 80 | 15.8 | 52.3 |
| 160 | 5.2 | 24.7 |
Experimental Protocols
Cell Culture and Maintenance:
-
HCT116 (Human Colorectal Carcinoma): Cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NHDF (Normal Human Dermal Fibroblasts): Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: All cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0-160 µM). A control group received medium with 0.1% DMSO.
-
Incubation: The plates were incubated for 48 hours under standard culture conditions.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined using non-linear regression analysis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Proposed Signaling Pathway for Selective Cytotoxicity
Caption: Hypothesized mechanism of selective apoptosis induction.
Safety Operating Guide
Proper Disposal of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of methyl 4H-thieno[3,2-c]chromene-2-carboxylate should not be undertaken by flushing it down the drain or mixing it with general waste.[3][4] Instead, a systematic approach involving segregation, containment, and professional removal is required.
Step 1: Waste Identification and Segregation
Treat all solid residues of this compound, as well as any contaminated materials (e.g., gloves, absorbent paper, weighing boats), as solid hazardous waste.[2] Any solutions containing this compound should be treated as liquid hazardous waste. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[5]
Step 2: Proper Containment
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.[2] The original container, if empty and in good condition, can be used for this purpose.
-
Contaminated Materials: Place any disposable items contaminated with the compound, such as gloves or wipes, into a designated hazardous waste bag or container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container. Do not fill the container to more than 90% capacity to allow for expansion.[6]
Step 3: Labeling
All waste containers must be clearly and accurately labeled.[5] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from general traffic.[6] This area should be under the control of laboratory personnel and clearly marked with appropriate signage. Ensure that incompatible waste types are not stored together.[1]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[7] EHS professionals are trained in the proper handling, transportation, and ultimate disposal of chemical waste in compliance with all federal, state, and local regulations.[3][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide thresholds for waste accumulation.
| Parameter | Guideline | Regulatory Body/Source |
| Maximum Hazardous Waste Storage in a Satellite Accumulation Area | 55 gallons | UPenn EHRS[8] |
| Maximum Acutely Toxic Waste Storage | 1 quart (liquid) or 1 kilogram (solid) | UPenn EHRS[8] |
| Container Fill Level for Liquid Waste | Do not exceed 90% capacity | GAIACA[2] |
| Empty Container Residue Limit (for non-acute hazardous waste) | No more than 3% by weight for containers <110 gallons | NIH[9] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines published by regulatory bodies and institutional safety departments.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. danielshealth.com [danielshealth.com]
- 4. acs.org [acs.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling methyl 4H-thieno[3,2-c]chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
This compound and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Direct contact and inhalation should be strictly avoided.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. If you wear contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[1]
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A face shield should be worn in situations with a high risk of splashing. | To protect against chemical splashes that can cause serious eye irritation.[3][4] |
| Skin Protection | - Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Consider double gloving. - Lab Coat/Gown: A chemically resistant lab coat or gown is essential. | To prevent skin contact, as the compound is harmful upon absorption.[1][5] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood. | To prevent inhalation of dust or aerosols, as the compound is harmful if inhaled.[1] |
Operational and Disposal Plans
Engineering Controls:
-
All work with this compound must be performed in a well-ventilated laboratory, specifically within a functional chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Experimental Protocol:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. The designated fume hood should be clean and uncluttered.
-
Handling:
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan:
-
All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or rivers.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
